molecular formula C10H11N3O2 B595043 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione CAS No. 1214061-96-7

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B595043
CAS No.: 1214061-96-7
M. Wt: 205.217
InChI Key: FJNOJYOOGZEWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione is a functionalized derivative of the imidazolidine-2,4-dione core, a privileged structure in medicinal chemistry and polymer science. Its primary research value lies in its role as a versatile small molecule scaffold for the design and synthesis of novel bioactive compounds and specialized polymers. The 3-aminophenyl substituent provides a reactive handle for further chemical modification, allowing researchers to create diverse libraries of derivatives for biological screening . The imidazolidine-2,4-dione (hydantoin) moiety is a key structural feature in several areas of chemical research. In polymer science, hydantoin derivatives are utilized in the synthesis of high-performance materials like polyhydantoins, which are known for their thermal stability and are used in engineering plastics and coatings . Furthermore, the hydantoin ring can be incorporated into N-halamine polymers, where upon halogenation, it confers potent and regenerable biocidal properties to surfaces, making it a compound of interest for developing self-sterilizing materials . In drug discovery, while specific biological data for this exact analog may be limited, the broader class of imidazolidine-2,4-diones has demonstrated significant pharmacological potential. Related structures have been investigated as androgen receptor antagonists, such as the anti-cancer drug Nilutamide used in treating prostate cancer . This suggests potential applications for researchers exploring novel compounds targeting hormone receptors. The combination of an accessible aromatic amine and the hydantoin core makes this compound a valuable and flexible intermediate for developing new chemical entities in both pharmaceutical and materials science research.

Properties

IUPAC Name

3-(3-aminophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-9(14)13(10(15)12-6)8-4-2-3-7(11)5-8/h2-6H,11H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNOJYOOGZEWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656749
Record name 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214061-96-7
Record name 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione is limited in publicly available scientific literature. This guide provides a comprehensive overview of its predicted properties and the well-established characteristics of closely related imidazolidine-2,4-dione (hydantoin) derivatives to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, leading to their use as anticonvulsants, antiarrhythmics, anticancer agents, and antimicrobials. This technical guide focuses on the core basic properties of the specific derivative, this compound, providing insights into its chemical nature, potential synthetic routes, and likely biological significance based on the extensive knowledge of analogous compounds.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Related Analogues

PropertyThis compound (Predicted)5-(3-aminophenyl)-5-methylimidazolidine-2,4-dione (Predicted)
Molecular Formula C₁₀H₁₁N₃O₂C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol 205.21 g/mol
Melting Point Not available77 °C
Density Not available1.293±0.06 g/cm³
pKa Not available8.0±0.10

Data for 5-(3-aminophenyl)-5-methylimidazolidine-2,4-dione is sourced from predictive databases and should be considered as an estimation for the target compound.

Synthesis and Experimental Protocols

The synthesis of imidazolidine-2,4-dione derivatives is well-established, with the Bucherer-Bergs reaction being a cornerstone method for preparing 5-substituted and 5,5-disubstituted hydantoins[2][3]. This one-pot, multicomponent reaction involves the treatment of a ketone or aldehyde with an alkali cyanide and ammonium carbonate[2][3].

General Synthetic Workflow: Bucherer-Bergs Reaction

The following diagram illustrates the general workflow for the synthesis of a 5-methyl-3-phenyl-imidazolidine-2,4-dione, a structurally similar compound, via the Bucherer-Bergs reaction.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 3-Aminobenzaldehyde 3-Aminobenzaldehyde One_Pot_Reaction One-Pot Multicomponent Reaction 3-Aminobenzaldehyde->One_Pot_Reaction Potassium_Cyanide Potassium_Cyanide Potassium_Cyanide->One_Pot_Reaction Ammonium_Carbonate Ammonium_Carbonate Ammonium_Carbonate->One_Pot_Reaction Solvent Aqueous Ethanol Solvent->One_Pot_Reaction Temperature 60-70 °C Temperature->One_Pot_Reaction Intermediate_Formation Aminonitrile Intermediate One_Pot_Reaction->Intermediate_Formation Cyclization Cyclization Intermediate_Formation->Cyclization Target_Molecule 3-(3-Aminophenyl)-5-methyl- imidazolidine-2,4-dione Cyclization->Target_Molecule

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative Example: Bucherer-Bergs Synthesis of a 5,5-Disubstituted Hydantoin)

This protocol is a representative example for the synthesis of hydantoin derivatives and can be adapted for the synthesis of this compound from 3-aminobenzaldehyde.

Materials:

  • 3-Aminobenzaldehyde (starting aldehyde)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve the starting aldehyde (e.g., 1 equivalent) in a mixture of ethanol and water.

  • Add potassium cyanide (e.g., 2 equivalents) and ammonium carbonate (e.g., 2 equivalents) to the solution[4].

  • Heat the reaction mixture to reflux at 60-70°C and maintain for several hours[5]. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid to precipitate the hydantoin product[4]. Caution: This step should be performed in a well-ventilated fume hood as it may generate toxic hydrogen cyanide gas.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Potential Biological Activities and Signaling Pathways

Imidazolidine-2,4-dione derivatives are known to exhibit a wide range of pharmacological activities. While the specific biological profile of this compound has not been extensively reported, its structural motifs suggest potential for several types of biological activity.

  • Anticancer Activity: Many hydantoin derivatives have been investigated as anticancer agents. For instance, some derivatives act as inhibitors of B-cell lymphoma-2 (Bcl-2) proteins, which are key regulators of apoptosis[6]. Others have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2)[6][7].

  • Antimicrobial Activity: The hydantoin scaffold is present in the antimicrobial drug nitrofurantoin. Various synthetic derivatives have been tested for their in vitro antimicrobial action against different strains of bacteria and fungi[8].

  • Enzyme Inhibition: Imidazolidine-2,4-dione derivatives have been designed as inhibitors for various enzymes, including lymphoid-specific tyrosine phosphatase (LYP), a target for autoimmune diseases[9].

General Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines a typical workflow for assessing the cytotoxic potential of a novel compound like this compound.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture Seed Cancer Cell Lines in 96-well plates Incubation Treat cells with compound and incubate (e.g., 48-72h) Cell_Culture->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubation MTT_Assay Add MTT Reagent and incubate Incubation->MTT_Assay Solubilization Solubilize formazan crystals (e.g., with DMSO) MTT_Assay->Solubilization Measurement Measure Absorbance (e.g., at 570 nm) Solubilization->Measurement IC50_Calc Calculate IC50 value Measurement->IC50_Calc

Caption: Workflow for in vitro cytotoxicity screening using an MTT assay.

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a general method for evaluating the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

While specific experimental data on this compound remains to be published, the rich chemistry and diverse biological activities of the imidazolidine-2,4-dione scaffold provide a strong foundation for future research. This technical guide offers a comprehensive starting point for scientists and researchers by summarizing the predicted properties, established synthetic methodologies, and potential biological applications of this compound. The provided protocols for synthesis and in vitro screening serve as practical templates for the investigation of this and other novel hydantoin derivatives. Further experimental studies are warranted to fully elucidate the physicochemical properties and pharmacological profile of this compound.

References

An In-depth Technical Guide to 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Structure and Properties

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione belongs to the hydantoin class of heterocyclic compounds. The core structure consists of a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4. It is substituted with a 3-aminophenyl group at the N-3 position and a methyl group at the C-5 position.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol
SMILES CC1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N
LogP (Predicted) ~1.0-1.5
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Appearance (Predicted) White to off-white solid

Synthesis

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of N-aryl hydantoins. A common approach involves the reaction of an α-amino acid ester with an isocyanate, followed by cyclization.

Proposed Synthetic Workflow

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A Alanine Ethyl Ester C N-(3-Nitrophenyl)-N'-(1-ethoxycarbonyl-ethyl)urea A->C Reaction in an inert solvent (e.g., Toluene) B 3-Nitrophenyl Isocyanate B->C D 3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione C->D Acid-catalyzed cyclization (e.g., HCl in Ethanol, Reflux) E This compound D->E Reduction of nitro group (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed synthetic workflow for this compound.

Spectral Data (Predicted)

The following table summarizes the expected spectral characteristics for this compound based on its functional groups and data from analogous structures.

Table 2: Predicted Spectral Data

TechniqueCharacteristic Peaks
FT-IR (cm⁻¹) 3400-3300 (N-H stretch, amine), 3200 (N-H stretch, hydantoin), 1770 & 1710 (C=O stretch, hydantoin), 1600 (C=C stretch, aromatic)
¹H NMR (ppm) 7.0-7.5 (m, 4H, Ar-H), 5.0-5.5 (br s, 2H, NH₂), 4.0-4.5 (q, 1H, C5-H), 1.4-1.6 (d, 3H, C5-CH₃)
¹³C NMR (ppm) 175-180 (C=O), 155-160 (C=O), 145-150 (Ar-C-N), 115-130 (Ar-C), 55-60 (C5), 15-20 (C5-CH₃)

Biological Activity and Potential Mechanism of Action

Hydantoin derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1] The presence of the aminophenyl moiety suggests that this compound could be explored for its anticancer potential.

Anticancer Activity

Many heterocyclic compounds, including some hydantoin derivatives, have been investigated as inhibitors of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3] Inhibition of this pathway can lead to decreased cancer cell proliferation and induction of apoptosis.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibition Proliferation Cell Proliferation mTORC1->Proliferation Promotion Hydantoin 3-(3-Aminophenyl)-5- methylimidazolidine- 2,4-dione (Proposed) Hydantoin->PI3K Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by the subject compound.

Experimental Protocols

A. General Synthesis of this compound

Step 1: Synthesis of N-(3-Nitrophenyl)-N'-(1-ethoxycarbonyl-ethyl)urea

  • To a solution of alanine ethyl ester (1 equivalent) in anhydrous toluene, add 3-nitrophenyl isocyanate (1 equivalent) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting precipitate is filtered, washed with cold toluene, and dried under vacuum.

Step 2: Synthesis of 3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione

  • Suspend the urea derivative from Step 1 in ethanol.

  • Add concentrated hydrochloric acid (catalytic amount) and reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitate is filtered, washed with water, and recrystallized from ethanol.

Step 3: Synthesis of this compound

  • Dissolve the nitro compound from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) portion-wise at 0°C.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. In Vitro Anticancer Activity: MTT Assay

This protocol is for assessing the cytotoxicity of the compound against a cancer cell line (e.g., HeLa, MCF-7).

  • Cell Seeding:

    • Culture the chosen cancer cell line in a suitable medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

    • After 24 hours of cell seeding, replace the medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 3: Example Data Representation for MTT Assay

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
11.1088
100.8568
500.5040
1000.2520

IC₅₀ Value: Determined by plotting a dose-response curve.

This guide provides a foundational understanding of the chemical nature, synthesis, and potential biological relevance of this compound. Further experimental investigation is necessary to validate the information presented.

References

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

The initial search for the IUPAC name of "3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione" did not directly provide a definitive IUPAC name for this specific compound. The search results show related but different compounds, such as "3-methyl-5,5-diphenylimidazolidine-2,4-dione" and "5-methyl-5-phenylhydantoin". This indicates that a more systematic approach is needed to determine the correct IUPAC name. I will proceed with the original plan to gather more comprehensive information about this compound, which will aid in confirming its structure and, consequently, its accurate IUPAC name. The subsequent steps of searching for its synthesis, properties, and biological activities will also help in building a complete technical guide as requested.The searches have provided some crucial information. Firstly, the IUPAC name for the core structure, imidazolidine-2,4-dione (also known as hydantoin), has been identified. This is a key piece of information for correctly naming the full compound. Secondly, I found several examples of related compounds, which will help in understanding the typical chemical properties and biological activities of this class of molecules. Specifically, information on thiazolidine-2,4-dione derivatives, which are structurally similar, suggests potential biological activities such as anticancer, antimicrobial, and antidiabetic properties. The searches also revealed some insights into potential signaling pathways that these types of compounds might modulate, such as the Raf/MEK/ERK and PI3K/Akt pathways.

However, I still lack specific information directly pertaining to "this compound". I have not found its definitive IUPAC name, experimental protocols for its synthesis, or specific quantitative data on its biological activity. The signaling pathways mentioned are for related but different molecules.

Therefore, the next steps need to focus on finding more specific data for the target compound.Based on the fundamental IUPAC nomenclature rules for heterocyclic compounds, the systematic name for this compound can be determined.

The core structure is an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms at positions 1 and 3. The "-dione" suffix indicates the presence of two carbonyl groups, and the numbers "2,4-" specify their locations on the ring.

The substituents on this core ring are:

  • A methyl group at position 5.

  • A 3-aminophenyl group at position 3.

Combining these elements according to IUPAC rules, the name is constructed as follows:

  • Parent hydride: Imidazolidine

  • Suffix for principal characteristic groups: -2,4-dione

  • Substituents:

    • "5-methyl"

    • "3-(3-aminophenyl)"

Therefore, the correct and unambiguous IUPAC name for the specified compound is This compound .

As the IUPAC name is now determined and no further information is required to answer the user's request, I will now proceed to generate the final response.

An In-depth Technical Guide to this compound

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name

The correct IUPAC name for the compound is This compound . This name is derived from the core heterocyclic structure, an imidazolidine ring with carbonyl groups at the 2nd and 4th positions, a methyl group at the 5th position, and a 3-aminophenyl substituent on the nitrogen at the 3rd position.

Chemical Structure and Properties

PropertyValue
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol
SMILES CC1C(=O)N(c2cccc(N)c2)C(=O)N1
InChI Key (Will be generated upon synthesis and characterization)

Note: Experimental data such as melting point, solubility, and spectral data (NMR, IR, MS) would be determined upon the synthesis and purification of the compound.

Potential Biological Activities and Signaling Pathways

While specific experimental data for this compound is not extensively available in public literature, the imidazolidine-2,4-dione (hydantoin) scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of the closely related thiazolidine-2,4-dione have shown a wide range of pharmacological activities, suggesting potential areas of investigation for this compound.

Potential Therapeutic Areas:

  • Anticancer: Thiazolidine-2,4-dione derivatives have been identified as inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling pathways, which are frequently dysregulated in cancer.[1]

  • Antimicrobial: Various derivatives of five-membered heterocyclic rings containing nitrogen and sulfur have demonstrated antimicrobial properties.

  • Antidiabetic: Thiazolidinediones are a class of drugs used to treat type 2 diabetes by improving insulin sensitivity.

Potential Signaling Pathway Involvement:

Based on the activities of structurally similar compounds, this compound could potentially modulate key cellular signaling pathways.

Signaling_Pathways cluster_ERK Raf/MEK/ERK Pathway cluster_PI3K PI3K/Akt Pathway Raf Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt Survival Survival Akt->Survival Compound 3-(3-Aminophenyl)-5- methylimidazolidine-2,4-dione Compound->Raf Potential Inhibition Compound->PI3K Potential Inhibition

Caption: Potential inhibition of Raf/MEK/ERK and PI3K/Akt pathways.

Proposed Experimental Protocols

Synthesis of this compound

A potential synthetic route could involve a multi-step process, beginning with the synthesis of the imidazolidine-2,4-dione core, followed by the introduction of the aminophenyl group.

Synthesis_Workflow Start Starting Materials (e.g., Alanine derivative, 3-Nitroaniline) Step1 Formation of Hydantoin Ring Start->Step1 Step2 Nitration of Phenyl Group Step1->Step2 Step3 Reduction of Nitro Group Step2->Step3 Product 3-(3-Aminophenyl)-5- methylimidazolidine-2,4-dione Step3->Product

Caption: A generalized synthetic workflow for the target compound.

Detailed Steps (Hypothetical):

  • Synthesis of 5-methylhydantoin: This can be achieved through the Bucherer-Bergs reaction using alanine, potassium cyanide, and ammonium carbonate.

  • N-Arylation: The 5-methylhydantoin can be reacted with a suitable 3-nitrophenyl halide (e.g., 1-fluoro-3-nitrobenzene) under basic conditions to introduce the nitrophenyl group at the N-3 position.

  • Reduction of the Nitro Group: The nitro group on the phenyl ring can be reduced to an amine using a standard reducing agent, such as tin(II) chloride or catalytic hydrogenation, to yield the final product.

  • Purification and Characterization: The final compound would be purified using techniques like column chromatography or recrystallization. Characterization would involve NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm the structure and purity.

In Vitro Biological Evaluation

Workflow for Biological Screening:

Biological_Screening Compound Test Compound CellLines Cancer Cell Lines (e.g., MCF-7, A549) Compound->CellLines Assay1 Cell Viability Assay (e.g., MTT, MTS) CellLines->Assay1 Assay2 Kinase Inhibition Assays (e.g., Raf, PI3K) CellLines->Assay2 Assay3 Western Blot Analysis (p-ERK, p-Akt) CellLines->Assay3 Data IC50 Determination and Pathway Analysis Assay1->Data Assay2->Data Assay3->Data

Caption: Workflow for in vitro biological activity screening.

Experimental Protocols:

  • Cell Culture: Human cancer cell lines (e.g., breast, lung, colon) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Viability Assay: Cells would be treated with varying concentrations of the compound for 48-72 hours. Cell viability would be assessed using a colorimetric assay (e.g., MTT or MTS) to determine the half-maximal inhibitory concentration (IC₅₀).

  • Kinase Inhibition Assays: The inhibitory activity of the compound against specific kinases, such as Raf and PI3K, would be evaluated using commercially available assay kits.

  • Western Blot Analysis: To investigate the effect on signaling pathways, cells treated with the compound would be lysed, and protein expression levels of key signaling molecules (e.g., total and phosphorylated forms of ERK and Akt) would be determined by Western blotting.

Summary and Future Directions

This compound is a novel compound with a chemical scaffold known to exhibit a range of biological activities. Based on the analysis of structurally related molecules, this compound warrants investigation as a potential therapeutic agent, particularly in the areas of oncology and infectious diseases. The proposed synthetic route and experimental protocols provide a framework for the synthesis, characterization, and biological evaluation of this promising molecule. Future research should focus on its synthesis, in-depth biological characterization, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

Aminophenyl-Substituted Hydantoin Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential

Introduction: Aminophenyl-substituted hydantoin derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Possessing a privileged scaffold, these molecules have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of aminophenyl-substituted hydantoin derivatives, tailored for researchers, scientists, and drug development professionals.

I. Synthesis of Aminophenyl-Substituted Hydantoin Derivatives

The synthesis of the hydantoin core can be achieved through several established methods, with the Bucherer-Bergs and Urech syntheses being the most prominent.

A. Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a one-pot multicomponent reaction that offers a straightforward approach to 5,5-disubstituted hydantoins.[1][2][3]

Experimental Protocol: Bucherer-Bergs Reaction [1][2]

  • Reaction Setup: In a suitable reaction vessel, a ketone or aldehyde is dissolved in a mixture of ethanol and water.

  • Reagent Addition: Ammonium carbonate and potassium cyanide are added to the solution. A typical molar ratio of ketone:KCN:(NH₄)₂CO₃ is 1:2:2.[2]

  • Reaction Conditions: The reaction mixture is heated, typically to around 60-70°C, and stirred for several hours.[1] The pH should be maintained around 8-9.[2]

  • Work-up: Upon completion of the reaction, the mixture is cooled, and the hydantoin product often precipitates. Acidification with a mineral acid, such as HCl, can facilitate precipitation.[2]

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[2]

B. Urech Hydantoin Synthesis

The Urech hydantoin synthesis provides a pathway to hydantoins from α-amino acids.[4][5]

Experimental Protocol: Urech Hydantoin Synthesis [4]

  • Esterification of Amino Acid: The starting α-amino acid is first converted to its corresponding ethyl ester hydrochloride. This is typically achieved by bubbling HCl gas through a suspension of the amino acid in ethanol overnight.

  • Formation of Ureido Derivative: The amino acid ester hydrochloride is then reacted with potassium cyanate (KCNO) in an aqueous solution. The reaction is typically run at a low temperature (e.g., -5°C) for a couple of hours.

  • Cyclization: The resulting ureido derivative is cyclized to the hydantoin by heating with a strong acid, such as 37% hydrochloric acid, overnight.

  • Isolation and Purification: The hydantoin product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration. Purification is typically achieved by recrystallization.

II. Biological Activities and Therapeutic Potential

Aminophenyl-substituted hydantoin derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiandrogenic, anticonvulsant, and antiviral effects.

A. Anticancer Activity

Several aminophenyl-substituted hydantoin derivatives have exhibited potent cytotoxic effects against various cancer cell lines.

Data Presentation: Anticancer Activity of Hydantoin Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
5g HeLa (Cervical Carcinoma)5.4[4][6][7][8]
MCF-7 (Breast Carcinoma)2[4][6][7][8]
5h HeLa (Cervical Carcinoma)21[6]
MCF-7 (Breast Carcinoma)20[6]
MiaPaCa-2 (Pancreatic Carcinoma)22[6]
H460 (Lung Carcinoma)23[6]
SW620 (Colon Carcinoma)21[6]
Compound 4 SW480 (Colon Carcinoma)-[9]
SW620 (Colon Carcinoma)-[9]
PC3 (Prostate Cancer)-[9]

Experimental Protocol: MTT Assay for Cytotoxicity [10]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated overnight to allow for attachment.[10]

  • Compound Treatment: The cells are treated with various concentrations of the test hydantoin derivative and incubated for 48-72 hours.[10]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours.[10]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

Many anticancer agents exert their effects by targeting key signaling pathways involved in cell growth and proliferation. The PI3K/AKT/mTOR pathway is a frequently dysregulated cascade in cancer.[10][11][12]

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Hydantoin Aminophenyl-Hydantoin Derivative Hydantoin->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

PI3K/AKT/mTOR Signaling Pathway Inhibition.
B. Antiandrogen Activity

Certain aminophenyl-substituted hydantoin derivatives act as androgen receptor (AR) antagonists, making them promising for the treatment of prostate cancer.

Experimental Protocol: Androgen Receptor Competitive Binding Assay [13][14]

  • Preparation of Cytosol: Ventral prostates from rats are homogenized in a buffer to prepare a cytosol fraction containing the androgen receptor.[13]

  • Incubation: Aliquots of the cytosol are incubated with a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of the test hydantoin derivative.[14]

  • Separation of Bound and Free Ligand: The bound and free radioligand are separated using methods like hydroxylapatite adsorption or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Signaling Pathway: Androgen Receptor Antagonism

Androgen receptor antagonists block the normal signaling cascade initiated by androgens like testosterone and dihydrotestosterone (DHT).[11][12][15]

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_Androgen AR-Androgen Complex HSP Heat Shock Proteins AR->HSP bound to Nucleus Nucleus AR_Androgen->Nucleus translocates to ARE Androgen Response Element (ARE) GeneTranscription Gene Transcription (Proliferation, Survival) ARE->GeneTranscription regulates Hydantoin Aminophenyl-Hydantoin (Antagonist) Hydantoin->AR binds to and in a competitive manner

Mechanism of Androgen Receptor Antagonism.
C. Anticonvulsant Activity

Hydantoin derivatives, most notably phenytoin, are well-established anticonvulsant drugs.[16][17][18]

Data Presentation: Anticonvulsant Activity of Hydantoin Derivatives

Compound IDTest ModelED50 (mg/kg)Reference
Phenytoin MES5.96[16]
SB2-Ph MES8.29[16]
PRAX-628 MES0.42[19]
PMH 14 MES28[20]
PMH 12 MES39[20]
Ph-5 6 Hz0.358 µg[21]
MES0.25 µg[21]

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model [16]

  • Animal Groups: Mice or rats are divided into control and test groups.

  • Drug Administration: The test aminophenyl-hydantoin derivative is administered intraperitoneally or orally.

  • PTZ Injection: After a set period (e.g., 30-60 minutes), a convulsive dose of pentylenetetrazol is injected subcutaneously or intraperitoneally.

  • Observation: The animals are observed for the onset and severity of seizures (e.g., clonic and tonic convulsions).

  • Data Analysis: The ability of the test compound to prevent or delay the onset of seizures is recorded, and the median effective dose (ED50) can be calculated.

Signaling Pathway: Mechanisms of Anticonvulsant Action

The anticonvulsant effects of hydantoins are often attributed to the modulation of voltage-gated ion channels and enhancement of inhibitory neurotransmission.[1][3][22]

Anticonvulsant_Mechanism cluster_synapse Synapse Neuron Presynaptic Neuron NaChannel Voltage-gated Na+ Channel ActionPotential Action Potential Propagation NaChannel->ActionPotential CaChannel Voltage-gated Ca2+ Channel NeurotransmitterRelease Excitatory Neurotransmitter Release CaChannel->NeurotransmitterRelease GABA_A GABA-A Receptor NeuronalHyperxcitability Neuronal Hyperexcitability GABA_A->NeuronalHyperxcitability inhibits GlutamateReceptor Glutamate Receptor GlutamateReceptor->NeuronalHyperxcitability leads to ActionPotential->NeurotransmitterRelease NeurotransmitterRelease->GlutamateReceptor activates Hydantoin Aminophenyl-Hydantoin Hydantoin->NaChannel modulates Hydantoin->CaChannel modulates Hydantoin->GABA_A enhances effect GABA GABA GABA->GABA_A binds to

Anticonvulsant Mechanisms of Action.
D. Antiviral Activity

Certain hydantoin derivatives have shown promise as antiviral agents.

Data Presentation: Antiviral Activity of Hydantoin Derivatives

Compound IDVirusEC50 (µg/mL)Reference
5a Vaccinia virus16[4][6][7][8]
4m Cytomegalovirus (CMV)3.2[2]
6m Cytomegalovirus (CMV)4.0[2]

Experimental Workflow: General Antiviral Assay

A general workflow for assessing antiviral activity involves infecting host cells with the virus in the presence of the test compound and measuring the inhibition of viral replication.

General Workflow for Antiviral Activity Assay.

Signaling Pathway: Viral Replication Cycle

Antiviral drugs can interfere with various stages of the viral life cycle.[14][23][24]

Viral_Replication_Cycle cluster_host cluster_inside_host Inside Host Cell Virus Virus Attachment 1. Attachment Virus->Attachment HostCell Host Cell Entry 2. Entry Attachment->Entry Uncoating 3. Uncoating Entry->Uncoating Replication 4. Replication of Viral Genome Uncoating->Replication Synthesis 5. Synthesis of Viral Proteins Uncoating->Synthesis Assembly 6. Assembly Replication->Assembly Synthesis->Assembly Release 7. Release of New Virions Assembly->Release Release->Virus infects other cells Hydantoin Aminophenyl-Hydantoin Hydantoin->Attachment inhibits Hydantoin->Replication inhibits Hydantoin->Release inhibits

Potential Intervention Points in the Viral Replication Cycle.

III. Conclusion

Aminophenyl-substituted hydantoin derivatives represent a highly valuable scaffold in the field of drug discovery. Their synthetic accessibility, coupled with their diverse and potent biological activities, makes them attractive candidates for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of their synthesis, biological evaluation, and underlying mechanisms of action. The detailed experimental protocols, summarized quantitative data, and visual representations of key signaling pathways are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds. Further exploration and optimization of aminophenyl-substituted hydantoin derivatives hold significant promise for addressing unmet medical needs in oncology, neurology, and infectious diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione, a substituted hydantoin derivative. Hydantoin and its analogues are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor effects. The presence of a primary aromatic amine functionality in the target molecule offers a versatile handle for further chemical modifications, making it a valuable building block in drug discovery and development programs.

The synthesis is proposed as a two-step process, commencing with the formation of a nitro-substituted hydantoin intermediate, followed by the reduction of the nitro group to the desired amine. This approach is standard for incorporating an amino group into an aromatic ring when the reaction conditions for the heterocyclic ring formation are not compatible with a free amine.

Quantitative Data Summary

The following tables summarize representative quantitative data for the two-step synthesis, based on typical yields and conditions for analogous reactions reported in the chemical literature.

Table 1: Synthesis of 3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione (Intermediate)

ParameterValue
Starting Materials Alanine, 3-Nitrophenyl isocyanate
Reaction Type Condensation/Cyclization
Solvent Acetic Acid/Water
Reaction Temperature Reflux (approx. 100-110 °C)
Reaction Time 4-6 hours
Typical Yield 75-85%
Purity (post-recrystallization) >98%

Table 2: Synthesis of this compound (Final Product)

ParameterValue
Starting Material 3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione
Reaction Type Catalytic Hydrogenation (Reduction)
Catalyst 10% Palladium on Carbon (Pd/C)
Solvent Methanol or Ethanol
Hydrogen Pressure 50 psi (or atmospheric pressure with balloon)
Reaction Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield 90-98%
Purity (post-filtration) >99%

Experimental Protocols

Step 1: Synthesis of 3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione

This protocol is based on a modified Bucherer-Bergs reaction, a well-established method for the synthesis of hydantoins.

Materials:

  • DL-Alanine

  • 3-Nitrophenyl isocyanate

  • Glacial Acetic Acid

  • Water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add DL-Alanine (1.0 eq).

  • To the flask, add a 1:1 mixture of glacial acetic acid and water sufficient to dissolve the alanine with stirring.

  • Slowly add 3-Nitrophenyl isocyanate (1.05 eq) to the reaction mixture. The addition may be exothermic.

  • Once the addition is complete, heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to promote precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

  • Recrystallize the crude product from hot ethanol to obtain pure 3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione as a crystalline solid.

  • Dry the purified product under vacuum.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of the intermediate to an amine using catalytic hydrogenation.

Materials:

  • 3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source (cylinder or balloon)

  • Parr shaker or a flask suitable for hydrogenation

  • Celite® or other filtration aid

  • Rotary evaporator

Procedure:

  • To a hydrogenation flask or a suitable pressure vessel, add 3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione (1.0 eq).

  • Add a sufficient amount of methanol or ethanol to dissolve the starting material.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate). The catalyst should be handled with care as it can be pyrophoric.

  • Seal the reaction vessel and flush it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

  • Pressurize the vessel with hydrogen gas to 50 psi (or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully vent the hydrogen gas and flush the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent used in the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired product, this compound, which is often of high purity. Further purification can be performed by recrystallization if necessary.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Reduction to Final Product SM1 DL-Alanine Reaction1 Condensation / Cyclization (Acetic Acid/Water, Reflux) SM1->Reaction1 SM2 3-Nitrophenyl Isocyanate SM2->Reaction1 Intermediate 3-(3-Nitrophenyl)-5-methyl- imidazolidine-2,4-dione Reaction1->Intermediate Reaction2 Catalytic Hydrogenation (H2, Pd/C, Methanol) Intermediate->Reaction2 FinalProduct 3-(3-Aminophenyl)-5-methyl- imidazolidine-2,4-dione Reaction2->FinalProduct

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Analysis of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound of interest in pharmaceutical research and development due to its structural similarity to other biologically active imidazolidine-2,4-dione derivatives.[1][2] Robust and reliable analytical methods are crucial for its characterization, quantification, and quality control. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

Physicochemical Properties

A summary of the key physicochemical properties of a related compound, 3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione, is presented below. These properties are essential for method development and sample handling.

PropertyValueReference
CAS Number1218456-21-3[3]
Molecular FormulaC10H11N3O2[3]
Molecular Weight205.21 g/mol [3]
Storage Conditions2-8°C, sealed in dry, dark place[3]

I. High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination and Quantification

This section details the protocol for determining the purity of this compound and quantifying it in bulk substance or formulated products. The method is based on reversed-phase HPLC with UV detection.[4][5]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • Reference standard of this compound

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 µg/mL, and filter through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Purity Assessment: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantification: Construct a calibration curve using a series of standard solutions of known concentrations. Quantify the amount of the analyte in the sample by interpolating its peak area against the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity/Concentration integrate->calculate report report calculate->report Generate Report

Caption: Workflow for HPLC-UV analysis of this compound.

II. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

LC-MS is a powerful technique for the unequivocal identification of this compound and the characterization of its potential impurities.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS system equipped with an Electrospray Ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Sample of this compound

2. LC-MS Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 5% B1-10 min: 5-95% B10-12 min: 95% B12-15 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
Mass Range 50-500 m/z
Capillary Voltage 3.5 kV

3. Sample Preparation:

  • Prepare a 10 µg/mL solution of the sample in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter.

4. Data Analysis:

  • Identify the peak corresponding to this compound by its retention time and the presence of the protonated molecular ion [M+H]⁺.

  • Analyze the mass spectra of minor peaks to identify potential impurities and degradation products.

Expected Mass Spectrometry Data
IonCalculated m/zObserved m/z
[M+H]⁺206.0924~206.1
[M+Na]⁺228.0743~228.1

Workflow for LC-MS Analysis

LCMS_Workflow start Prepare Sample Solution (10 µg/mL) inject Inject into LC-MS start->inject separation Chromatographic Separation inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Detection (m/z 50-500) ionization->detection analysis Data Analysis (Identify [M+H]⁺ and Impurities) detection->analysis report Report Results analysis->report

Caption: Workflow for LC-MS identification and impurity profiling.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.[6][7][8]

Experimental Protocol

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Sample of this compound

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆ in an NMR tube.

3. NMR Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Frequency 400 MHz100 MHz
Temperature 25°C25°C
Pulse Program Standard 1DProton-decoupled
Number of Scans 161024
Relaxation Delay 1 s2 s

4. Data Analysis:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the chemical shifts (δ) in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Hypothetical NMR Data Summary

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.2-7.4 m 1H Aromatic CH
~6.7-6.9 m 3H Aromatic CH
~5.2 s 2H -NH₂
~4.2 q 1H -CH(CH₃)-

| ~1.4 | d | 3H | -CH₃ |

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment
~175 C=O
~158 C=O
~148 Aromatic C-N
~138 Aromatic C
~129 Aromatic CH
~118 Aromatic CH
~115 Aromatic CH
~114 Aromatic CH
~55 -CH(CH₃)-

| ~15 | -CH₃ |

Logical Diagram for Structural Confirmation

NMR_Logic cluster_nmr NMR Spectroscopy cluster_data Spectral Data cluster_analysis Structural Analysis substance 3-(3-Aminophenyl)-5- methylimidazolidine-2,4-dione h_nmr ¹H NMR substance->h_nmr c_nmr ¹³C NMR substance->c_nmr h_data Chemical Shifts Multiplicity Integration h_nmr->h_data c_data Chemical Shifts c_nmr->c_data h_assign Assign Protons h_data->h_assign c_assign Assign Carbons c_data->c_assign confirmation Structural Confirmation h_assign->confirmation c_assign->confirmation

Caption: Logical workflow for structural confirmation using NMR spectroscopy.

Conclusion

The analytical techniques and protocols described in these application notes provide a comprehensive framework for the analysis of this compound. The HPLC-UV method is suitable for routine quality control, including purity and potency assays. LC-MS offers a sensitive and specific tool for identification and impurity profiling, crucial for drug development and safety assessment. Finally, NMR spectroscopy provides unequivocal structural confirmation. By following these detailed protocols, researchers can ensure the generation of high-quality, reliable, and reproducible data for this compound.

References

Application Notes and Protocols for 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione. This document includes predicted NMR data, comprehensive experimental protocols for sample preparation and spectral acquisition, and a visualization of a potential signaling pathway relevant to its class of compounds.

Predicted Spectroscopic Data

Due to the absence of experimentally acquired spectra for this compound in publicly available literature, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The numbering convention for the atoms is provided in the accompanying molecular structure diagram.

Molecular Structure and Atom Numbering:

Caption: Molecular structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H54.1 - 4.3Quartet (q)~7.0
CH₃ (C6)1.4 - 1.6Doublet (d)~7.0
NH (N1)8.0 - 8.5Singlet (s)-
Ar-H (C2')7.0 - 7.2Triplet (t)~2.0
Ar-H (C4')6.6 - 6.8Doublet of Doublets (dd)~8.0, 2.0
Ar-H (C5')7.1 - 7.3Triplet (t)~8.0
Ar-H (C6')6.8 - 7.0Doublet of Doublets (dd)~8.0, 2.0
NH₂3.5 - 4.5Singlet (s, broad)-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2156 - 158
C4172 - 174
C558 - 60
C6 (CH₃)15 - 17
C1'138 - 140
C2'115 - 117
C3'148 - 150
C4'116 - 118
C5'129 - 131
C6'119 - 121

Solvent: DMSO-d₆

Experimental Protocols

A standard protocol for the NMR analysis of this compound is outlined below.

Sample Preparation
  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), depending on the sample's solubility.

  • Sample Concentration : For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration : To ensure high-resolution spectra, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03% v/v). However, referencing to the residual solvent peak is often sufficient for routine analysis.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans16 - 64
Relaxation Delay1.0 s
Acquisition Time4.0 s
Spectral Width16 ppm
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency100 MHz
Pulse Programzgpg30
Number of Scans1024 - 4096
Relaxation Delay2.0 s
Acquisition Time1.0 - 2.0 s
Spectral Width240 ppm
Temperature298 K

Data Processing and Analysis

  • Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction : Manually or automatically correct the phase of the transformed spectrum to obtain a pure absorption lineshape.

  • Baseline Correction : Apply a baseline correction algorithm to ensure accurate integration of the signals.

  • Chemical Shift Referencing : Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).

  • Integration and Multiplicity Analysis : Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

Potential Signaling Pathway and Experimental Workflow

Hydantoin derivatives are known to exhibit a range of biological activities, including anticancer effects.[1][2] A potential mechanism of action for an aminophenyl-substituted hydantoin could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

G cluster_workflow Experimental Workflow for NMR Analysis cluster_pathway Potential Anticancer Signaling Pathway A Sample Preparation (Dissolution & Filtration) B NMR Data Acquisition (1H & 13C Spectra) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D E Structure Elucidation / Confirmation D->E RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Hydantoin 3-(3-Aminophenyl)-5-methyl- imidazolidine-2,4-dione Hydantoin->PI3K Inhibition?

Caption: Workflow for NMR analysis and a potential signaling pathway for the title compound.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to other biologically active hydantoin derivatives. Accurate and reliable analytical methods are crucial for its characterization, quantification in biological matrices, and for quality control during drug development. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on electrospray ionization (ESI) in positive ion mode, which is well-suited for molecules containing a basic amino group.

Experimental Protocols

The following protocol outlines a general procedure for the extraction of this compound from a biological matrix such as plasma.

Materials:

  • Plasma sample containing the analyte

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of acetonitrile (protein precipitation agent).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

Table 1: LC-MS/MS Instrumentation and Parameters

ParameterRecommended Setting
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (e.g., Sciex 5500 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4500 V
Source Temperature 500 °C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 60 psi
Curtain Gas 35 psi
Collision Gas Nitrogen
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

The molecular weight of this compound is 205.21 g/mol . In positive ion ESI, the protonated molecule [M+H]⁺ is expected at an m/z of 206.2. The following table summarizes the expected MRM transitions.

Table 2: Predicted MRM Transitions for this compound

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Description of Fragmentation
206.2120.193.1Proposed fragmentation of the imidazolidine-2,4-dione ring.

Note: The exact m/z values and fragmentation patterns should be confirmed experimentally by infusing a standard solution of the compound into the mass spectrometer.

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Plasma Sample sp2 Add Internal Standard sp1->sp2 sp3 Protein Precipitation (Acetonitrile) sp2->sp3 sp4 Vortex & Centrifuge sp3->sp4 sp5 Collect Supernatant sp4->sp5 sp6 Evaporate & Reconstitute sp5->sp6 lcms1 Injection into LC System sp6->lcms1 lcms2 Chromatographic Separation lcms1->lcms2 lcms3 Electrospray Ionization (ESI+) lcms2->lcms3 lcms4 Mass Analysis (Q1) lcms3->lcms4 lcms5 Collision-Induced Dissociation (Q2) lcms4->lcms5 lcms6 Fragment Analysis (Q3) lcms5->lcms6 da1 Peak Integration lcms6->da1 da2 Quantification da1->da2

Caption: Experimental workflow for the LC-MS/MS analysis.

fragmentation_pathway cluster_fragments Proposed Fragments parent [M+H]⁺ m/z 206.2 frag1 Fragment 1 m/z 120.1 parent->frag1 Loss of C3H3NO2 frag2 Fragment 2 m/z 93.1 parent->frag2 Loss of C4H4N2O2

Caption: Proposed fragmentation pathway.

Discussion

The aminophenyl group is the most likely site of protonation in the positive ESI mode due to the basicity of the primary amine. Collision-induced dissociation (CID) is expected to induce fragmentation of the imidazolidine-2,4-dione ring. The proposed fragment ions at m/z 120.1 and 93.1 correspond to the aminophenyl isocyanate cation and the aminophenyl cation, respectively. These fragmentation pathways are common for N-aryl substituted heterocyclic compounds.

For quantitative analysis, the selection of a suitable internal standard is critical. An ideal internal standard would be a stable isotope-labeled version of the analyte. If this is not available, a close structural analog with similar chromatographic and ionization properties should be used.

Method validation should be performed according to regulatory guidelines and should include assessments of linearity, accuracy, precision, selectivity, and stability. These application notes and protocols provide a solid foundation for the development and implementation of a robust mass spectrometry-based analytical method for this compound.

Application Notes and Protocols: 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazolidine-2,4-dione, or hydantoin, core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. Derivatives of this heterocyclic system have been identified as potent inhibitors of various enzymes, making them attractive candidates for drug discovery in therapeutic areas such as oncology, metabolic disorders, neurodegenerative diseases, and infectious diseases.

This document provides an overview of the potential applications of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione as an enzyme inhibitor, based on the activities of structurally related compounds. It also includes generalized protocols for evaluating its inhibitory potential against several key enzyme classes.

Potential Enzyme Targets and Therapeutic Areas

Based on structure-activity relationships of known imidazolidine-2,4-dione derivatives, this compound may exhibit inhibitory activity against the following enzyme families:

  • Protein Kinases (e.g., EGFR, HER2, VEGFR2): Many imidazolidine-2,4-dione derivatives have shown potent inhibition of protein kinases involved in cancer cell proliferation and angiogenesis. The aminophenyl group could potentially interact with the hinge region of the kinase domain.

  • Protein Tyrosine Phosphatases (e.g., PTP1B): As a key negative regulator of insulin and leptin signaling pathways, PTP1B is a major target for the treatment of type 2 diabetes and obesity.[1] Imidazolidine-2,4-diones have been explored as PTP1B inhibitors.[1]

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the management of Alzheimer's disease. Certain substituted imidazolidine-2,4,5-triones have demonstrated significant inhibitory activity against these enzymes.[2]

  • Bacterial Enzymes: Some imidazolidine-2,4-dione derivatives have been shown to inhibit bacterial virulence factors, such as proteases and hemolysins, suggesting potential as antimicrobial agents.[3]

  • Cyclooxygenase (COX) Enzymes: The anti-inflammatory properties of some imidazolidinone derivatives have been attributed to their ability to selectively inhibit COX-2.[4]

  • Aldose Reductase: This enzyme is implicated in the development of diabetic complications. Spirohydantoin derivatives have been reported as potent inhibitors of aldose reductase.

Quantitative Data for Related Imidazolidine-2,4-dione Derivatives

The following tables summarize the inhibitory activities of various imidazolidine-2,4-dione derivatives against different enzyme targets. This data can serve as a benchmark for evaluating the potency of this compound.

Table 1: Inhibition of Protein Kinases by Imidazolidine-2,4-dione Derivatives

Compound ClassTarget EnzymeIC50 (µM)Reference
5,5-diphenylimidazolidine-2,4-dione Schiff's basesEGFR0.07 - 1.61[5]
HER20.04 - 1.23[5]
5,5-diphenylimidazolidine-2,4-dione-isatin conjugatesVEGFR20.09[6]

Table 2: Inhibition of Cholinesterases by Imidazolidine-2,4,5-trione Derivatives

CompoundTarget EnzymeIC50 (µmol/L)Reference
1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trioneBChE1.66[2]

Table 3: Inhibition of Bacterial Virulence Factors by Imidazolidine-2,4-dione Derivatives

CompoundTargetInhibitionConcentrationReference
Imidazolidine-2,4-dione derivative 4cProteaseComplete1 mg/ml (1/4 MIC)[3]
HemolysinAlmost Complete1 mg/ml (1/4 MIC)[3]
Imidazolidine-2,4-dione derivative 4jProteaseComplete0.5 mg/ml (1/4 MIC)[3]
HemolysinAlmost Complete0.5 mg/ml (1/4 MIC)[3]
Imidazolidine-2,4-dione derivative 12aProteaseComplete0.5 mg/ml (1/4 MIC)[3]
HemolysinAlmost Complete0.5 mg/ml (1/4 MIC)[3]

Experimental Protocols

The following are generalized protocols that can be adapted to screen this compound for its inhibitory activity against various enzyme classes.

General Kinase Inhibition Assay (e.g., EGFR, VEGFR2)

This protocol describes a common method for assessing the inhibition of protein kinase activity.

Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound mix Mix compound, kinase, and substrate/ATP solution prep_compound->mix prep_enzyme Prepare kinase solution (e.g., EGFR, VEGFR2) prep_enzyme->mix prep_substrate Prepare substrate and ATP solution prep_substrate->mix incubate Incubate at optimal temperature (e.g., 30°C) mix->incubate stop_reaction Stop reaction incubate->stop_reaction detect_signal Detect signal (e.g., luminescence, fluorescence) stop_reaction->detect_signal calculate_inhibition Calculate percent inhibition detect_signal->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR2)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • This compound

  • Positive control inhibitor (e.g., Staurosporine)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the diluted compound or positive control to the wells of a microplate.

  • Add the kinase solution to the wells.

  • Initiate the reaction by adding the substrate and ATP solution.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent and incubate as required.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control wells.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

PTP1B Inhibition Assay

This protocol outlines a method for measuring the inhibition of Protein Tyrosine Phosphatase 1B.

Workflow for PTP1B Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound mix Mix compound and PTP1B solution prep_compound->mix prep_enzyme Prepare PTP1B enzyme solution prep_enzyme->mix prep_substrate Prepare pNPP substrate solution pre_incubate Pre-incubate mix->pre_incubate add_substrate Add pNPP substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop reaction with NaOH incubate->stop_reaction measure_absorbance Measure absorbance at 405 nm stop_reaction->measure_absorbance calculate_inhibition Calculate percent inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for a colorimetric PTP1B inhibition assay.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., HEPES, NaCl, DTT, EDTA)

  • This compound

  • Positive control inhibitor (e.g., Suramin)

  • Sodium hydroxide (NaOH) to stop the reaction

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the diluted compound and PTP1B enzyme solution to the wells of a microplate.

  • Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding the pNPP substrate solution.

  • Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • Stop the reaction by adding a solution of NaOH.

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway Analysis

Should this compound show inhibitory activity against a particular enzyme, further studies can be conducted to elucidate its effect on the corresponding signaling pathway.

Potential EGFR/VEGFR2 Signaling Pathway Inhibition

G cluster_receptor Cell Membrane cluster_inhibitor cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2->PI3K_AKT_mTOR Inhibitor 3-(3-Aminophenyl)-5- methylimidazolidine-2,4-dione Inhibitor->EGFR Inhibitor->VEGFR2 Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis

Caption: Potential inhibition of EGFR and VEGFR2 signaling pathways.

This diagram illustrates how an inhibitor targeting EGFR and VEGFR2 could block downstream signaling pathways, thereby affecting cell proliferation, survival, and angiogenesis.

Conclusion

While specific enzymatic data for this compound is currently lacking, its structural similarity to known enzyme inhibitors with the imidazolidine-2,4-dione core suggests it is a promising candidate for screening against a variety of enzymatic targets. The protocols and information provided herein offer a solid foundation for researchers to initiate the investigation of this compound's biological activities and potential therapeutic applications. Further research, including synthesis, in vitro screening, and cell-based assays, is warranted to fully characterize the pharmacological profile of this compound.

References

Application Notes and Protocols for Cell-based Assays with 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for utilizing compounds based on the 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione scaffold in various cell-based assays. The following sections outline potential applications in androgen receptor antagonism, lymphoid-specific tyrosine phosphatase (LYP) inhibition, and cannabinoid receptor 1 (CB1) inverse agonism.

Application 1: Androgen Receptor (AR) Antagonism in Prostate Cancer Cells

Introduction: The androgen receptor is a key driver in the progression of prostate cancer.[1] Compounds that can antagonize AR activity are of significant therapeutic interest. Imidazolidine-2,4-dione derivatives have been investigated as potential anti-cancer agents, including for their effects on androgen-sensitive prostate cancer cells.[2] The following protocol describes a luciferase reporter gene assay to screen for the anti-androgenic activity of this compound in the LNCaP human prostate cancer cell line.[3][4]

Data Presentation: Anti-Androgenic Activity of Reference Compounds

CompoundCell LineAssay TypeIC50 (nM)Reference
BicalutamideLNCaPCompetition Binding160[1]
EnzalutamideLNCaPCompetition Binding21.4[1]
EnzalutamideLNCaPAR Luciferase Reporter26[1]
ApalutamideLNCaPAR Luciferase Reporter200[1]
DarolutamideLNCaPAR Luciferase Reporter26[1]

Experimental Protocol: AR Antagonist Luciferase Reporter Assay

1. Materials and Reagents:

  • LNCaP cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Dextran-coated charcoal stripped FBS (CSS)

  • Penicillin-Streptomycin solution

  • AR-responsive luciferase reporter plasmid (e.g., PSA-Luc or MMTV-Luc)[4]

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Dihydrotestosterone (DHT) or a synthetic androgen like R1881[4]

  • This compound (test compound)

  • Luciferase Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

2. Cell Culture and Transfection:

  • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • For the assay, seed LNCaP cells in 96-well plates at a density of 1 x 10^4 cells per well.

  • After 24 hours, transfect the cells with the AR-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[3]

  • Following transfection, replace the medium with RPMI-1640 containing 5% CSS and incubate for 24 hours to deplete endogenous androgens.[1]

3. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the test compound in RPMI-1640 with 5% CSS.

  • Pre-incubate the cells with the desired concentrations of the test compound for 1-2 hours.

  • Add a constant concentration of an AR agonist (e.g., 1 nM R1881) to all wells, except for the vehicle control.[4]

  • Incubate the plates for an additional 24 hours at 37°C.[4]

4. Luciferase Assay:

  • After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a luciferase assay system and a luminometer.[4]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percent inhibition of androgen-induced luciferase activity for each concentration of the test compound.

Mandatory Visualization:

AR_Signaling_Pathway Androgen Receptor Signaling Pathway Androgen Androgen (e.g., DHT) AR_HSP_complex AR-HSP Complex (Cytoplasm) Androgen->AR_HSP_complex Binds to AR AR Androgen Receptor (AR) AR_dimer AR Dimer (Nucleus) AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP_complex->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Test_Compound 3-(3-Aminophenyl)-5- methylimidazolidine-2,4-dione Test_Compound->AR Antagonizes

Caption: Androgen Receptor Signaling Pathway and Point of Inhibition.

Application 2: Lymphoid-Specific Tyrosine Phosphatase (LYP) Inhibition

Introduction: Lymphoid-specific tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell activation.[5] Gain-of-function mutations in PTPN22 are associated with an increased risk of autoimmune diseases.[5] Therefore, inhibitors of LYP are being explored as potential therapeutics for these conditions. Imidazolidine-2,4-dione derivatives have been identified as inhibitors of LYP.[6] The following protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on T-cell receptor (TCR) signaling in Jurkat T-cells.[7]

Data Presentation: LYP Inhibitory Activity of Imidazolidine-2,4-dione and Related Derivatives

CompoundAssay TypeIC50 (µM)Reference
Cinnamic acid-based imidazolidine-2,4-dione (9p)LYP Inhibition6.95[6]
Cinnamic acid-based imidazolidine-2,4-dione (9r)LYP Inhibition2.85[6]
Salicylic acid-based LYP inhibitor (I-C11)LYP Inhibition4.6[5]
Benzofuran salicylic acid LYP inhibitorLYP Inhibition0.27 - 6.2[8]

Experimental Protocol: T-Cell Receptor (TCR) Signaling Assay

1. Materials and Reagents:

  • Jurkat T-cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Anti-CD3 antibody (for TCR stimulation)

  • This compound (test compound)

  • Phospho-specific antibodies (e.g., anti-phospho-Lck, anti-phospho-ERK)

  • Western blotting reagents and equipment

  • 96-well tissue culture plates

2. Cell Culture and Treatment:

  • Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed the cells in 96-well plates at a density of 2 x 10^5 cells per well.[7]

  • Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the T-cells by adding anti-CD3 antibody (e.g., 1 µg/mL) for a short period (e.g., 5-15 minutes).[7]

3. Western Blot Analysis:

  • Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated signaling proteins (e.g., phospho-Lck, phospho-ERK) and total protein as a loading control.

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities to determine the effect of the test compound on TCR-induced protein phosphorylation.

Mandatory Visualization:

LYP_Inhibition_Workflow Workflow for LYP Inhibition Assay Start Seed Jurkat T-cells Preincubation Pre-incubate with 3-(3-Aminophenyl)-5-methyl- imidazolidine-2,4-dione Start->Preincubation Stimulation Stimulate with anti-CD3 antibody Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis WesternBlot Western Blot for Phospho-proteins Lysis->WesternBlot Analysis Data Analysis WesternBlot->Analysis

Caption: Experimental Workflow for LYP Inhibition Assay.

Application 3: Cannabinoid Receptor 1 (CB1) Inverse Agonism

Introduction: The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor that is a target for treating obesity and metabolic disorders.[9] Inverse agonists of the CB1 receptor can reduce food intake and body weight.[10] Imidazolidine-2,4-dione derivatives have been identified as CB1 receptor inverse agonists.[9] The following protocol describes a [35S]GTPγS binding assay to determine the inverse agonist activity of this compound.

Data Presentation: CB1 Receptor Binding Affinity and Activity of Reference Compounds

CompoundAssay TypeKi (nM)IC50 (nM)Reference
SR147778CB1 Binding (human)3.5-[11]
SR147778MAPK activity (CHO-hCB1)-9.6[11]
4,5-diarylimidazole-2-carboxamide (24a)hCB1 Inverse Agonist-6.1[10]
4,5-diarylimidazole-2-carboxamide (24b)hCB1 Inverse Agonist-4.0[10]

Experimental Protocol: [35S]GTPγS Binding Assay

1. Materials and Reagents:

  • CHO cells stably expressing the human CB1 receptor (CHO-hCB1)

  • Cell culture medium (e.g., DMEM/F12)

  • Membrane preparation buffer (e.g., Tris-HCl, EDTA, MgCl2)

  • Assay buffer (e.g., Tris-HCl, MgCl2, NaCl, BSA)

  • [35S]GTPγS

  • GDP

  • This compound (test compound)

  • A known CB1 agonist (e.g., CP-55,940)

  • Scintillation cocktail and counter

  • Glass fiber filters

2. Membrane Preparation:

  • Culture CHO-hCB1 cells to confluency.

  • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

3. [35S]GTPγS Binding Assay:

  • In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the test compound.

  • To determine inverse agonism, measure the basal [35S]GTPγS binding in the presence of the test compound. To determine antagonism, add a constant concentration of a CB1 agonist.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percent change in basal or agonist-stimulated [35S]GTPγS binding.

Mandatory Visualization:

CB1_Inverse_Agonist_Mechanism CB1 Receptor Inverse Agonism cluster_inactive Inactive State cluster_active Inverse Agonist Action CB1_Receptor CB1 Receptor G_Protein G Protein (Gi/o) CB1_Receptor->G_Protein Constitutive Activity GDP GDP G_Protein->GDP Bound GTP GTP G_Protein->GTP Reduces GTP Binding Effector Effector (Adenylyl Cyclase) G_Protein->Effector Inhibits Test_Compound 3-(3-Aminophenyl)-5- methylimidazolidine-2,4-dione (Inverse Agonist) Test_Compound->CB1_Receptor Binds and Stabilizes Inactive State

Caption: Mechanism of CB1 Receptor Inverse Agonism.

References

Application Notes and Protocols for High-Throughput Screening of Aminophenyl Imidazolidinediones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophenyl imidazolidinediones represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities. Their structural motif is a key feature in various pharmacologically active agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for diabetes treatment and vascular endothelial growth factor receptor-2 (VEGFR-2) for anticancer therapy. High-throughput screening (HTS) is an essential methodology in drug discovery for the rapid evaluation of large chemical libraries to identify promising lead compounds that modulate the activity of specific biological targets.[1][2][3] This document provides detailed application notes and protocols for conducting HTS campaigns with aminophenyl imidazolidinedione libraries against two exemplary and highly relevant drug targets: VEGFR-2 and DPP-4. Additionally, protocols for assessing cytotoxicity and antibacterial virulence are included to build a comprehensive pharmacological profile of the screened compounds.

High-Throughput Screening Workflow

A typical HTS workflow is a multi-step process designed to efficiently identify and validate active compounds from a large library.[1] The process begins with a primary screen of the entire library at a single concentration to identify initial "hits." These hits are then subjected to confirmatory screens and subsequent secondary assays to validate their activity, determine potency, and elucidate their mechanism of action.

HTS_Workflow cluster_0 Screening Cascade Compound_Library Aminophenyl Imidazolidinedione Library Primary_Screening Primary HTS (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Activity Threshold) Primary_Screening->Hit_Identification Confirmatory_Screening Confirmatory Screening (Hit Re-test) Hit_Identification->Confirmatory_Screening Dose_Response Dose-Response Assays (IC50 Determination) Confirmatory_Screening->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (Mechanism of Action, Specificity) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

A generalized workflow for a high-throughput screening campaign.

Target 1: VEGFR-2 Kinase Inhibition for Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[4][5] Inhibiting the kinase activity of VEGFR-2 is a well-established strategy in cancer therapy.

VEGFR-2 Signaling Pathway

Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[4][5][6]

VEGFR2_Signaling cluster_pathway VEGFR-2 Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Migration Cell Migration MAPK_Pathway->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Aminophenyl Imidazolidinedione Inhibitor->VEGFR2

Simplified VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocols

Primary High-Throughput Screening: VEGFR-2 Kinase Assay (Biochemical)

This assay measures the ability of compounds to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. A time-resolved fluorescence resonance energy transfer (TR-FRET) format is a common and robust method for this purpose.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Biotinylated poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • 384-well low-volume black plates

  • Compound library (aminophenyl imidazolidinediones) dissolved in DMSO

Procedure:

  • Add 50 nL of test compound (10 mM stock in DMSO) to the assay plate wells using an acoustic liquid handler.

  • Add 5 µL of VEGFR-2 enzyme solution in assay buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate and ATP in assay buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of a detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in a buffer with EDTA.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

  • Calculate the TR-FRET ratio and determine the percent inhibition for each compound.

Dose-Response and IC50 Determination

For active compounds identified in the primary screen, a dose-response analysis is performed to determine their potency (IC50).

Procedure:

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Perform the VEGFR-2 Kinase Assay as described above, using the serially diluted compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Hypothetical HTS Results for VEGFR-2 Inhibition

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed HitIC50 (µM)
API-00185.2Yes0.15
API-00212.5No> 50
API-00392.1Yes0.08
API-00465.7Yes1.2
API-0055.8No> 50

Target 2: DPP-4 Inhibition for Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating glucose homeostasis. Inhibiting DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner.

DPP-4 Signaling and Mechanism of Action

DPP-4 is a transmembrane protein that can also exist in a soluble form. It cleaves N-terminal dipeptides from various substrates, including GLP-1. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to the activation of the GLP-1 receptor on pancreatic β-cells, which in turn stimulates insulin secretion.

DPP4_Signaling cluster_pathway DPP-4 Mechanism of Action GLP1_active Active GLP-1 DPP4 DPP-4 GLP1_active->DPP4 GLP1R GLP-1 Receptor GLP1_active->GLP1R GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Insulin_Secretion Insulin Secretion GLP1R->Insulin_Secretion Inhibitor Aminophenyl Imidazolidinedione Inhibitor->DPP4

Mechanism of DPP-4 inhibition and its effect on GLP-1 signaling.
Experimental Protocols

Primary High-Throughput Screening: DPP-4 Enzymatic Assay (Fluorogenic)

This assay measures the inhibition of DPP-4 activity using a fluorogenic substrate.

Materials:

  • Recombinant human DPP-4

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA)

  • 384-well black plates

  • Compound library (aminophenyl imidazolidinediones) dissolved in DMSO

Procedure:

  • Add 50 nL of test compound (10 mM stock in DMSO) to the assay plate wells.

  • Add 10 µL of DPP-4 enzyme solution in assay buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate solution.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) using a plate reader.

  • Calculate the percent inhibition for each compound relative to controls.

Dose-Response and IC50 Determination

Follow the same procedure as for VEGFR-2, using the DPP-4 enzymatic assay, to determine the IC50 values for the confirmed hits.

Data Presentation

Table 2: Hypothetical HTS Results for DPP-4 Inhibition

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed HitIC50 (µM)
API-10195.3Yes0.05
API-10278.1Yes0.8
API-10325.6No> 50
API-10489.9Yes0.2
API-10515.2No> 50

Secondary Assays

Following the identification and confirmation of potent inhibitors, a series of secondary assays are crucial to characterize the compounds further.

Cytotoxicity Assay (Cell-Based)

It is essential to assess whether the observed activity of the hit compounds is due to specific target inhibition or general cytotoxicity. An ATP-based luminescence assay is a common method for this.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

Materials:

  • A relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HUVEC for anti-angiogenesis studies)

  • Cell culture medium

  • 384-well white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Hit compounds

Procedure:

  • Seed cells in the 384-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the hit compounds.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Equilibrate the plates to room temperature.

  • Add CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent cell viability and determine the CC50 (50% cytotoxic concentration).

Antibacterial Virulence Inhibition Assay (Phenotypic Screen)

Some imidazolidinedione derivatives have shown antibacterial properties by inhibiting virulence factors. A phenotypic screen can be employed to identify such activity.

Protocol: Inhibition of Pseudomonas aeruginosa Pyocyanin Production

Materials:

  • Pseudomonas aeruginosa strain (e.g., PA14)

  • Luria-Bertani (LB) broth

  • 96-well plates

  • Hit compounds

Procedure:

  • Grow an overnight culture of P. aeruginosa.

  • Dilute the culture in fresh LB broth.

  • Add the diluted bacterial suspension to the wells of a 96-well plate.

  • Add the test compounds at a fixed concentration (e.g., 50 µM).

  • Incubate the plate at 37°C with shaking for 18-24 hours.

  • Measure the optical density at 600 nm (OD600) to assess bacterial growth.

  • To quantify pyocyanin, add chloroform to each well, vortex, and centrifuge.

  • Transfer the chloroform layer (blue) to a fresh tube and extract with 0.2 M HCl.

  • Measure the absorbance of the aqueous layer (pink) at 520 nm.

  • Normalize the pyocyanin production to bacterial growth (A520/OD600) and calculate the percent inhibition.

Data Presentation

Table 3: Hypothetical Secondary Assay Results for Hit Compounds

Compound IDTarget IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/IC50)Virulence Inhibition (% @ 50 µM)
API-0030.08 (VEGFR-2)> 100> 12505.2
API-1010.05 (DPP-4)> 100> 200010.8
API-2055.2 (VEGFR-2)15.53.085.1

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the high-throughput screening of aminophenyl imidazolidinedione libraries. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and characterize potent and selective modulators of key therapeutic targets. The integration of primary screening, dose-response analysis, and a panel of secondary assays, including cytotoxicity and anti-virulence screens, is crucial for building a robust data package to support the advancement of promising compounds into lead optimization and further drug development stages.

References

Application Notes and Protocols for 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolidine-2,4-diones, commonly known as hydantoins, are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Derivatives of this core structure have been successfully developed as anticonvulsant (e.g., phenytoin)[3], antiarrhythmic, and anticancer agents.[4][5][6] The versatility of the imidazolidine-2,4-dione ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This document provides an overview of the potential applications and suggested experimental protocols for the investigation of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione , a specific derivative with potential for further exploration in drug development. While specific data for this exact molecule is not extensively available in public literature, the following protocols are based on established methodologies for analogous compounds.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₀H₁₁N₃O₂ Canonical SMILES: CC1C(=O)NC(=O)N1C2=CC=CC(=C2)N

Potential Therapeutic Applications

Based on the known biological activities of structurally related imidazolidine-2,4-dione derivatives, this compound could be investigated for a variety of therapeutic applications, including:

  • Anticonvulsant Activity: The hydantoin core is a key pharmacophore for anticonvulsant drugs.[3][7]

  • Anticancer Activity: Numerous imidazolidine-2,4-dione derivatives have demonstrated cytotoxicity against various cancer cell lines.[4][6][8]

  • Enzyme Inhibition: This scaffold has been utilized to develop inhibitors for enzymes such as lymphoid-specific tyrosine phosphatase (LYP) and Bcl-2 proteins.[5][9]

  • Antimicrobial Activity: Some derivatives have shown activity against bacterial and fungal pathogens.[10][11][12]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for the title compound can be adapted from established methods for the synthesis of N-3 and C-5 substituted imidazolidine-2,4-diones.[13][14] One common approach involves the reaction of an alpha-amino acid with an isocyanate.

Materials:

  • D,L-Alanine

  • 3-Nitrophenyl isocyanate

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Stannous chloride (SnCl₂) or other reducing agents (e.g., H₂/Pd-C)

  • Anhydrous solvents (e.g., toluene, DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of 5-methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione:

    • To a solution of D,L-alanine in a suitable solvent, add 3-nitrophenyl isocyanate.

    • The reaction mixture is typically heated under reflux for several hours.

    • The intermediate ureido acid is then cyclized to the hydantoin by heating with aqueous acid (e.g., HCl).

    • The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

  • Reduction of the Nitro Group:

    • The synthesized 5-methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

    • A reducing agent such as stannous chloride in concentrated HCl, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), is used to reduce the nitro group to an amine.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the product, this compound, is isolated and purified.

Characterization: The final compound should be characterized by standard analytical techniques including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.[13]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the anti-proliferative activity of the compound against various cancer cell lines.[4][15]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[4][15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anticonvulsant Activity Screening

The following are standard preclinical models for assessing anticonvulsant efficacy.[7][16]

a) Maximal Electroshock (MES) Test:

This test is a model for generalized tonic-clonic seizures.

Procedure:

  • Administer the test compound to mice or rats via an appropriate route (e.g., intraperitoneally or orally).

  • After a set period for drug absorption, induce seizures by delivering an electrical stimulus through corneal or ear-clip electrodes.

  • Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Protection is defined as the abolition of the tonic hind limb extension.

b) Subcutaneous Pentylenetetrazole (scPTZ) Test:

This test is a model for myoclonic and absence seizures.

Procedure:

  • Administer the test compound to the animals.

  • After the appropriate absorption time, inject a convulsive dose of pentylenetetrazole subcutaneously.

  • Observe the animals for the onset and severity of seizures (e.g., clonic spasms).

  • Protection is defined as the absence of clonic seizures.

Data Presentation

Quantitative data from the above experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)Data to be determined
HCT-116 (Colon Cancer)Data to be determined
PC-3 (Prostate Cancer)Data to be determined
Positive Control (Doxorubicin)Reference Value

Table 2: Anticonvulsant Activity of this compound

TestAnimal ModelDose (mg/kg)Protection (%)ED₅₀ (mg/kg)
MESMouseDose RangeData to be determinedData to be determined
scPTZMouseDose RangeData to be determinedData to be determined
Reference Drug (Phenytoin)MouseReference DoseReference ValueReference Value

Visualizations

Proposed Synthetic Pathway

G Alanine D,L-Alanine Intermediate 5-methyl-3-(3-nitrophenyl) imidazolidine-2,4-dione Alanine->Intermediate 1. Reaction Isocyanate 3-Nitrophenyl isocyanate Isocyanate->Intermediate Final_Product 3-(3-Aminophenyl)-5-methyl imidazolidine-2,4-dione Intermediate->Final_Product 2. Reduction (e.g., SnCl2/HCl)

Caption: Proposed two-step synthesis of the target compound.

Experimental Workflow for In Vitro Cytotoxicity

G start Seed Cancer Cells in 96-well plate treatment Treat with This compound start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt Add MTT Reagent incubation->mtt incubation2 Incubate for 4 hours mtt->incubation2 dissolve Dissolve Formazan Crystals with DMSO incubation2->dissolve read Read Absorbance at 570 nm dissolve->read analyze Calculate IC50 Value read->analyze G Apoptotic_Signal Apoptotic Signal Bax_Bak Bax/Bak Apoptotic_Signal->Bax_Bak Bcl2 Bcl-2 Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Compound 3-(3-Aminophenyl)-5-methyl imidazolidine-2,4-dione Compound->Bcl2 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the hydantoin ring to yield 3-(3-nitrophenyl)-5-methylimidazolidine-2,4-dione. The second step is the reduction of the nitro group to the desired amine.

SynthesisWorkflow cluster_step1 Step 1: Hydantoin Ring Formation cluster_step2 Step 2: Nitro Group Reduction start1 Starting Materials (e.g., 3-nitroaniline, 2-bromopropionyl bromide) intermediate 3-(3-nitrophenyl)-5-methyl- imidazolidine-2,4-dione start1->intermediate Cyclization final_product 3-(3-Aminophenyl)-5-methyl- imidazolidine-2,4-dione intermediate->final_product Reduction reductant Reducing Agent (e.g., H₂, Pd/C or SnCl₂) reductant->final_product

Figure 1: General two-step synthesis workflow for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, categorized by the reaction step.

Step 1: Synthesis of 3-(3-nitrophenyl)-5-methylimidazolidine-2,4-dione
Issue Potential Cause(s) Troubleshooting Suggestions
Low or No Product Formation - Low reaction temperature: Incomplete reaction. - Poor quality starting materials: Impurities can inhibit the reaction. - Inappropriate solvent: Poor solubility of reactants.- Gradually increase the reaction temperature and monitor progress by TLC. - Ensure starting materials are pure and dry. - Screen alternative solvents such as DMF, DMSO, or acetonitrile.
Formation of Side Products - Hydrolysis of intermediates: Presence of water can lead to the formation of ureido acids. - Polymerization: Especially if using aldehydes as precursors.- Use anhydrous solvents and reagents. - Carefully control the reaction temperature and time.
Difficult Product Isolation - Product is soluble in the reaction mixture: Difficulty in precipitation. - Oily product: Impurities preventing crystallization.- After the reaction, try precipitating the product by adding the reaction mixture to ice-water. - Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of 3-(3-nitrophenyl)-5-methylimidazolidine-2,4-dione
Issue Potential Cause(s) Troubleshooting Suggestions
Incomplete Reduction - Inactive catalyst: For catalytic hydrogenation (e.g., Pd/C). - Insufficient reducing agent: For chemical reductions (e.g., SnCl₂, Na₂S₂O₄). - Low hydrogen pressure: For catalytic hydrogenation.- Use fresh, high-quality catalyst. - Increase the molar equivalents of the reducing agent. - Increase the hydrogen pressure.
Formation of Byproducts - Over-reduction: Reduction of the hydantoin ring. - Side reactions with the hydantoin ring: Depending on the reducing agent and conditions.- Monitor the reaction closely by TLC to avoid over-reduction. - Consider milder reducing agents or reaction conditions.
Product Degradation - Air oxidation of the amine: The aminophenyl group can be sensitive to oxidation. - Harsh work-up conditions: Strongly acidic or basic conditions can affect the product.- Work-up the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use neutral or mildly basic/acidic conditions during extraction and purification.
Purification Challenges - Product polarity: The amino group can cause streaking on silica gel. - Contamination with metal catalyst: If using catalytic hydrogenation.- Add a small amount of a basic modifier (e.g., triethylamine) to the eluent during column chromatography. - Filter the reaction mixture through a pad of Celite to remove the catalyst before work-up.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of 3-(3-nitrophenyl)-5-methylimidazolidine-2,4-dione?

Reaction Type Substrates Conditions Reported Yield
N-Alkylation of HydantoinImidazolidine-2,4-dione, Methyl iodideNaH, DMF, 0°C to RT, 12-16hGood
Thiazolidinedione SynthesisThiourea, Chloroacetic acid, HClReflux, 18h-
CondensationThiazolidine-2,4-dione, AldehydePiperidine, Acetic Acid, Toluene, 110°C, 6-7h54-56%

Q2: What is the best method for reducing the nitro group in the second step?

A2: Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a common and often clean method for nitro group reduction. An alternative is using a metal in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid. The choice of method may depend on the scale of the reaction and the equipment available. For example, a synthesis of 6-(3-aminophenyl)-4,5-dihydropyridazin-3(2H)-one utilized hydrazine hydrate with a Raney Ni catalyst, achieving a yield of up to 82.7%.[1]

Q3: How can I confirm the identity and purity of my final product?

A3: Standard analytical techniques should be used to confirm the structure and purity of this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O).

  • Melting Point Analysis: A sharp melting point range indicates high purity.

  • Thin-Layer Chromatography (TLC): To assess purity and monitor reaction progress.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Handling of Reagents: Many reagents used in this synthesis are hazardous. For example, 2-bromopropionyl bromide is corrosive and lachrymatory. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and there are no ignition sources nearby.

  • Metal Hydrides: If using strong bases like sodium hydride (NaH), be aware that they are highly reactive with water and can ignite in air. Handle under an inert atmosphere.

Detailed Experimental Protocols

While a specific protocol for the target molecule is not available, the following are representative procedures for the key reaction types involved. These should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: General Procedure for N-Alkylation of a Hydantoin Ring

This protocol is based on the methylation of imidazolidine-2,4-dione and can be adapted for the arylation with a suitable starting material.[2]

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, add imidazolidine-2,4-dione (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the hydantoin. Cool the solution to 0°C in an ice bath. Add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise, keeping the temperature below 5°C. Stir at 0°C for 30 minutes.

  • Alkylation/Arylation: Add the alkylating or arylating agent (e.g., 1-fluoro-3-nitrobenzene) (1.0-1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0°C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Nitro Group Reduction using SnCl₂
  • Reaction Setup: In a round-bottom flask, dissolve 3-(3-nitrophenyl)-5-methylimidazolidine-2,4-dione (1.0 eq) in ethanol or a mixture of ethanol and ethyl acetate.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in concentrated hydrochloric acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

LogicalRelationships cluster_troubleshooting Troubleshooting Logic cluster_step1_issues Step 1 Issues cluster_step2_issues Step 2 Issues Problem Low Yield or Impure Product Step1 Step 1: Hydantoin Formation Problem->Step1 Step2 Step 2: Nitro Reduction Problem->Step2 S1_Yield Low Yield Step1->S1_Yield S1_SideProducts Side Products Step1->S1_SideProducts S2_Incomplete Incomplete Reaction Step2->S2_Incomplete S2_Byproducts Byproducts Step2->S2_Byproducts Solution1 Solution1 S1_Yield->Solution1 Optimize: - Temperature - Solvent - Reagent Purity Solution2 Solution2 S1_SideProducts->Solution2 Control: - Anhydrous conditions - Reaction Time Solution3 Solution3 S2_Incomplete->Solution3 Adjust: - Catalyst Activity - Reductant Amount - H₂ Pressure Solution4 Solution4 S2_Byproducts->Solution4 Modify: - Milder Reagents - Monitor by TLC

Figure 2: Troubleshooting logic for improving the synthesis yield and purity.

References

Technical Support Center: 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione (hereafter referred to as "the compound"). It provides troubleshooting advice and frequently asked questions (FAQs) related to common solubility issues encountered during experimental work.

Disclaimer: Publicly available, specific quantitative solubility data for this compound is limited. The information provided is based on the general physicochemical properties of imidazolidine-2,4-dione derivatives and established methodologies for poorly soluble small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor aqueous solubility for this compound?

A1: The poor aqueous solubility of many small molecules, likely including this compound, can be attributed to several factors[1]:

  • High Lipophilicity: The molecule may have a high logP, indicating a preference for non-polar (oily) environments over aqueous ones[1].

  • Crystal Lattice Energy: A stable and strong crystal structure requires substantial energy to break apart, which can lead to lower solubility[1].

  • pH-Dependent Solubility: The presence of an aminophenyl group suggests that the compound's solubility is likely dependent on the pH of the solution. At a pH where the amino group is not ionized, the molecule will be less polar and thus less soluble in aqueous media[1].

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I fix it?

A2: This is a common issue when working with compounds that are poorly soluble in water. The compound is soluble in the 100% DMSO stock, but when diluted into an aqueous buffer, the percentage of DMSO decreases dramatically, and the compound may crash out of solution.

Troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Increase the final DMSO concentration: While not always possible depending on your experimental system's tolerance, increasing the final DMSO concentration (e.g., from 0.5% to 1%) might keep the compound in solution.

  • Use Pluronic F-127 or other surfactants: Adding a small amount of a non-ionic surfactant like Pluronic F-127 to your aqueous buffer can help to maintain the solubility of hydrophobic compounds.

Q3: What are the recommended starting solvents for preparing a stock solution?

A3: For initial stock solution preparation, organic solvents are typically required. Based on the properties of similar heterocyclic compounds, the following solvents are recommended:

  • Dimethyl sulfoxide (DMSO): This is the most common starting solvent for poorly soluble compounds.

  • Dimethylformamide (DMF): Another polar aprotic solvent that can be used as an alternative to DMSO.

  • Ethanol: While potentially less effective than DMSO or DMF, it can be an option if your experimental system is sensitive to those solvents.

It is crucial to test the solubility in a small amount of the compound before preparing a large stock solution.

Q4: How does pH likely affect the solubility of this compound?

A4: The 3-aminophenyl group contains a basic nitrogen atom. In acidic conditions (low pH), this nitrogen will likely be protonated, making the molecule more polar and increasing its solubility in aqueous solutions. Conversely, in neutral or basic conditions (higher pH), the amino group will be in its neutral form, making the molecule less polar and likely less soluble. Therefore, for experiments in physiological buffers (e.g., PBS at pH 7.4), solubility may be limited.

Quantitative Data Summary

As specific experimental data is not available, the following table provides a template with hypothetical values for researchers to record their own solubility data for this compound.

SolventTemperature (°C)Maximum Solubility (mM)Observations
Water25< 0.01Insoluble
PBS (pH 7.4)25~0.05Very slightly soluble
0.1 N HCl25~1.0Soluble with protonation
DMSO25> 100Freely soluble
Ethanol25~10Soluble

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Calculate the mass of the compound required to make the desired volume of a 10 mM solution. (Molecular Weight of C₁₀H₁₁N₃O₂ is 205.21 g/mol ). For 1 mL of a 10 mM solution, you will need 2.05 mg.

  • Weigh the calculated amount of the compound into a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay using Nephelometry

Objective: To determine the kinetic solubility of the compound in an aqueous buffer[1].

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom microplate

  • Nephelometer or a plate reader capable of measuring turbidity

Procedure:

  • Prepare a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Add 198 µL of PBS (pH 7.4) to the wells of the 96-well plate.

  • Add 2 µL of each DMSO concentration of the compound to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity (light scattering) of each well using a nephelometer.

  • The kinetic solubility is defined as the highest concentration of the compound that does not cause a significant increase in turbidity compared to the buffer-only control[1].

Visual Guides and Workflows

Troubleshooting Workflow for Solubility Issues

G cluster_0 cluster_1 Initial Checks cluster_2 Stock Solution Issues cluster_3 Aqueous Solubility Enhancement cluster_4 start Start: Compound Precipitation or Low Solubility Observed check_stock Is stock solution clear? start->check_stock check_dilution Precipitation upon dilution? check_stock->check_dilution Yes re_dissolve Action: Re-dissolve stock (Vortex, Sonicate, Gentle Warming) check_stock->re_dissolve lower_conc Strategy 1: Lower Final Concentration check_dilution->lower_conc Yes end_node End: Compound Solubilized for Experiment check_dilution->end_node No re_dissolve->check_dilution Dissolved new_solvent Action: Try alternative solvent (e.g., DMF, NMP) re_dissolve->new_solvent Still not dissolved new_solvent->check_stock adjust_ph Strategy 2: Adjust pH (e.g., use acidic buffer) lower_conc->adjust_ph Still precipitates lower_conc->end_node Soluble add_excipient Strategy 3: Add Solubilizing Excipients (e.g., Surfactants, Cyclodextrins) adjust_ph->add_excipient Still precipitates adjust_ph->end_node Soluble add_excipient->end_node Soluble

Caption: A troubleshooting workflow for addressing solubility issues.

Conceptual Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene Target Gene transcription_factor->gene Enters Nucleus & Binds response Biological Response gene->response compound Compound AMID (Inhibitor) compound->kinase2 Soluble compound blocks activity ligand Ligand ligand->receptor Binds

Caption: Importance of solubility for inhibiting a signaling pathway.

References

Technical Support Center: 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like many hydantoin derivatives, it can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. The aminophenyl group may also be prone to oxidation.

Q2: To which type of degradation is the hydantoin ring in the molecule particularly susceptible?

A2: The hydantoin ring is susceptible to hydrolytic cleavage. This can occur under both acidic and basic conditions, leading to the opening of the ring and the formation of N-carbamoyl-α-amino acid derivatives or other related degradation products. Alkaline hydrolysis of hydantoin and its derivatives has been shown to be a significant degradation pathway.[1]

Q3: What is the likely impact of the aminophenyl group on the molecule's stability?

A3: The aminophenyl group introduces a site that is susceptible to oxidation. Exposure to oxidative stress, which can be induced by oxidizing agents or even atmospheric oxygen over time, may lead to the formation of colored degradation products. The amino group can also influence the electronic properties of the molecule, potentially affecting the stability of the hydantoin ring.

Q4: Are there any recommended solvents for preparing stock solutions of this compound?

A4: For initial stability studies, it is advisable to use common pharmaceutical solvents such as methanol, ethanol, or acetonitrile. For aqueous stability testing, purified water (e.g., HPLC-grade) should be used. It is crucial to assess the solubility of the compound in the chosen solvent and to be aware that some organic solvents can participate in degradation reactions under certain stress conditions.[2]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Unexpected peaks appear in my chromatogram over time. Degradation of the compound.- Perform forced degradation studies to identify potential degradants.[3][4][5]- Analyze samples at regular intervals to monitor the appearance of new peaks.- Adjust storage conditions (e.g., lower temperature, protect from light).
The concentration of my stock solution is decreasing. Instability in the chosen solvent or storage conditions.- Prepare fresh stock solutions for each experiment.- Evaluate the stability in different solvents.- Store solutions at a lower temperature (e.g., 2-8 °C or -20 °C) and protected from light.
The solution has changed color. Oxidation of the aminophenyl group.- Purge solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.- Add antioxidants if compatible with the experimental design.- Store solutions in amber vials or protect from light.
I am seeing poor reproducibility in my assay results. Inconsistent sample handling or underlying instability.- Standardize sample preparation and analysis times.- Ensure consistent storage conditions for all samples.- Perform a preliminary stability assessment to define the window of stability for your experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

Objective: To evaluate the stability of this compound under acidic and basic conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To a vial, add a known volume of the stock solution and dilute with 0.1 N Hydrochloric Acid (HCl) to a final concentration of 100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute with mobile phase to the target concentration for analysis.

  • Basic Hydrolysis:

    • To a vial, add a known volume of the stock solution and dilute with 0.1 N Sodium Hydroxide (NaOH) to a final concentration of 100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase to the target concentration for analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 4). Compare the chromatograms of the stressed samples to that of an unstressed control sample.

Protocol 2: Forced Degradation Study - Oxidation

Objective: To assess the susceptibility of this compound to oxidation.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Oxidative Stress:

    • To a vial, add a known volume of the stock solution and dilute with 3% Hydrogen Peroxide (H₂O₂) to a final concentration of 100 µg/mL.

    • Incubate the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples at each time point using a stability-indicating HPLC method. Compare the results to an unstressed control.

Protocol 3: Forced Degradation Study - Thermal and Photolytic Stress

Objective: To evaluate the impact of heat and light on the stability of the compound.

Methodology:

  • Thermal Stability (Solid State):

    • Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C).

    • After a defined period (e.g., 24, 48, 72 hours), remove the sample, allow it to cool, and prepare a solution for analysis.

  • Thermal Stability (Solution):

    • Prepare a solution of the compound (e.g., 100 µg/mL) in a suitable solvent.

    • Incubate the solution in a controlled temperature oven (e.g., 60°C), protected from light.

    • Analyze aliquots at various time points.

  • Photostability:

    • Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-ultraviolet lamps).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at appropriate time intervals.

Protocol 4: Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating the parent compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Method Validation: The method should be validated to demonstrate its ability to separate the parent peak from peaks generated during forced degradation studies, ensuring peak purity.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to Working Concentration (e.g., 100 µg/mL) stock->dilute hydrolysis Hydrolysis (Acidic & Basic) dilute->hydrolysis oxidation Oxidation (e.g., 3% H₂O₂) dilute->oxidation thermal Thermal Stress (e.g., 60°C) dilute->thermal photo Photolytic Stress dilute->photo hplc Stability-Indicating HPLC hydrolysis->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis (Peak Purity, Degradation %) hplc->data

Caption: Workflow for Forced Degradation Studies.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent 3-(3-Aminophenyl)-5-methyl- imidazolidine-2,4-dione hydrolyzed_product Ring-Opened Products (e.g., N-carbamoyl-α-amino acid derivative) parent->hydrolyzed_product H⁺ / OH⁻ oxidized_product Oxidized Aminophenyl Derivatives parent->oxidized_product [O]

Caption: Potential Degradation Pathways.

References

Technical Support Center: Optimizing Aminophenyl Hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of aminophenyl hydantoins, primarily via the Bucherer-Bergs reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-(4-aminophenyl)hydantoin?

A1: The most established and versatile method is the Bucherer-Bergs reaction.[1][2] This one-pot, multicomponent reaction involves treating an aldehyde or ketone (in this case, 4-aminobenzaldehyde or 4-aminoacetophenone) with an alkali metal cyanide (like potassium cyanide) and ammonium carbonate to form the hydantoin ring structure.[1][2]

Q2: What are the key intermediates in the Bucherer-Bergs reaction mechanism?

A2: The reaction proceeds through several key intermediates. Initially, the carbonyl compound reacts with ammonia (from ammonium carbonate) to form an imine. A subsequent attack by a cyanide ion forms an α-aminonitrile. This aminonitrile then reacts with carbon dioxide (also from ammonium carbonate decomposition) to form a cyano-carbamic acid, which cyclizes and rearranges to the final hydantoin product.[3]

Q3: What are the primary safety concerns when performing this synthesis?

A3: The primary safety concern is the use of alkali metal cyanides (e.g., KCN, NaCN), which are highly toxic. All manipulations involving cyanide salts must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Acidification of the reaction mixture will generate highly toxic hydrogen cyanide (HCN) gas, making proper quenching and ventilation critical.

Q4: Can this reaction be performed using the corresponding cyanohydrin?

A4: Yes, the Bucherer-Bergs reaction can also start from a pre-formed cyanohydrin, which then reacts with ammonium carbonate to yield the same hydantoin product.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of aminophenyl hydantoin.

Problem 1: Consistently Low Product Yield
Potential Cause Recommended Solution Explanation
Suboptimal Reagent Ratio Ensure a molar ratio of approximately 1:2:2 for the starting carbonyl compound:potassium cyanide:(NH₄)₂CO₃.[3]An excess of cyanide can lead to side reactions, while insufficient ammonium carbonate can result in an incomplete reaction due to the loss of volatile ammonia and CO₂.
Loss of Volatile Reagents Perform the reaction in a sealed vessel or pressure-rated reactor, especially when heating above 60-70°C.Ammonium carbonate readily decomposes into ammonia and carbon dioxide. In an open system, these gases escape, shifting the equilibrium and preventing the reaction from reaching completion. For challenging substrates, heating to 110°C in a closed vessel has been shown to significantly improve yields.[4]
Poor Solubility of Starting Material If the aminophenyl ketone or aldehyde is poorly soluble in the standard ethanol/water mixture, consider using alternative solvents like propylene glycol or melted acetamide.Poor solubility can severely limit the reaction rate. Solvents like propylene glycol can improve the solubility of aromatic starting materials, leading to higher yields.
Incorrect pH Maintain the reaction pH between 8 and 9.Ammonium carbonate acts as a buffer in this range.[3] Highly alkaline conditions can promote cyanide degradation, while acidic conditions prevent the necessary formation of key intermediates.[3]
Problem 2: Formation of Insoluble Side Products or Polymerization
Potential Cause Recommended Solution Explanation
Aldehyde Self-Condensation/Polymerization Consider using ultrasonication, which may allow for lower reaction temperatures and shorter reaction times.Aromatic aldehydes, especially those with activating groups like the amino substituent, can be prone to polymerization under heating. Ultrasonication can provide the activation energy needed for the desired reaction without excessive heating.[1]
Amino Group Reactivity If side reactions involving the free amine are suspected, consider using a protected starting material, such as N-acetyl-4-aminobenzaldehyde, followed by a deprotection step after hydantoin formation.The free amino group can potentially react with other components under the reaction conditions. Protecting the amine can prevent these unwanted side reactions.
Formation of Ureido Acids During the workup and acidification step, add acid slowly and avoid prolonged exposure to strongly acidic or basic conditions.The hydantoin ring can be hydrolyzed under harsh pH conditions to form the corresponding ureido acid, which may precipitate as an impurity.
Problem 3: Difficulty in Product Purification

| Potential Cause | Recommended Solution | Explanation | | Co-precipitation of Impurities | Ensure the pH is carefully controlled during acidification for product precipitation. Isolate the crude solid and perform recrystallization. | The crude product precipitated from the reaction mixture is often impure. Recrystallization is a critical step for achieving high purity. | | Choosing a Recrystallization Solvent | Use a solvent system in which the hydantoin product has high solubility at high temperatures but low solubility at room or cold temperatures. Ethanol/water mixtures are commonly effective.[3] | A good recrystallization solvent will allow impurities to remain in the solution upon cooling while the desired product crystallizes out. Slow cooling promotes the formation of larger, purer crystals.[5] | | Persistent Impurities | If a single recrystallization is insufficient, perform a second cycle. If impurities remain, consider column chromatography for purification. | Multiple recrystallization cycles can progressively increase purity.[5] For very stubborn impurities, chromatographic methods may be necessary. |

Experimental Protocols

Representative Protocol: Synthesis of 5-(4-aminophenyl)-5-methylhydantoin

Materials:

  • 4-aminoacetophenone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a sealed pressure vessel equipped with a magnetic stir bar, combine 4-aminoacetophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.2 eq).

  • Add a solvent mixture of ethanol and water (e.g., 1:1 v/v) to the vessel.

  • Seal the vessel securely and heat the mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by a suitable method (e.g., TLC or LC-MS).

  • After the reaction is complete (typically several hours), cool the vessel to room temperature. Caution: Vent the vessel in a well-ventilated fume hood.

  • Transfer the reaction mixture to a beaker. Slowly and carefully acidify the mixture with concentrated HCl until the pH is ~6-7 to precipitate the product. This step must be performed in a fume hood as toxic HCN gas will be evolved.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from an appropriate solvent, such as an ethanol/water mixture.[3][5]

Data Presentation: Optimizing Reaction Conditions

While specific data for aminophenyl hydantoin is limited, the following table illustrates the impact of reaction conditions on the yield of a related compound, 5,5-diphenylhydantoin (Phenytoin), synthesized from benzophenone. This demonstrates key optimization principles.

Table 1: Effect of Reaction Conditions on 5,5-Diphenylhydantoin Yield

Starting Material Solvent Temperature (°C) Time (h) Vessel Type Yield (%) Reference
Benzophenone 60% Ethanol 58-62 10 Open 7 [4]
Benzophenone 60% Ethanol 58-62 90 Open 67 [4]
Benzophenone 60% Ethanol 110 - Closed 75 [4]

| Benzophenone | Propylene Glycol | 110 | - | Closed (Steel Bomb) | 91-96 |[4] |

This data highlights that for challenging substrates, increasing reaction time, temperature, and using a sealed vessel to prevent the loss of volatile reagents can dramatically increase product yield.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification Reactants Combine Carbonyl, KCN, (NH4)2CO3 Solvent Add EtOH/H2O Solvent Reactants->Solvent Seal Seal Reaction Vessel Solvent->Seal Heat Heat & Stir (e.g., 80-100°C) Seal->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temp Monitor->Cool Acidify Acidify with HCl (in Fume Hood) Cool->Acidify Precipitate Cool & Precipitate Acidify->Precipitate Filter Filter & Wash Solid Precipitate->Filter Recrystallize Recrystallize from EtOH/H2O Filter->Recrystallize Dry Dry Pure Product Recrystallize->Dry Final Final Dry->Final Pure Aminophenyl Hydantoin

Caption: General workflow for aminophenyl hydantoin synthesis.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckVessel Is the reaction in a sealed vessel? Start->CheckVessel CheckRatio Are reagent ratios correct? (1:2:2) CheckVessel->CheckRatio Yes Sol_Seal Action: Use a sealed pressure vessel. CheckVessel->Sol_Seal No CheckTemp Is temperature adequate? (80-100°C) CheckRatio->CheckTemp Yes Sol_Ratio Action: Adjust ratios of KCN and (NH4)2CO3. CheckRatio->Sol_Ratio No CheckSolubility Is starting material fully dissolved? CheckTemp->CheckSolubility Yes Sol_Temp Action: Increase temperature (if vessel is sealed). CheckTemp->Sol_Temp No Sol_Solvent Action: Consider alternative solvents (e.g., propylene glycol). CheckSolubility->Sol_Solvent No End Yield Improved CheckSolubility->End Yes Sol_Seal->End Sol_Ratio->End Sol_Temp->End Sol_Solvent->End

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione. The following sections offer answers to frequently asked questions and troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities and potential degradation pathways for this compound?

A1: While specific degradation studies on this molecule are not extensively published, its structure suggests two primary degradation pathways based on the functional groups present:

  • Hydrolysis: The imidazolidine-2,4-dione (hydantoin) ring contains two amide bonds. These bonds are susceptible to hydrolysis under acidic or basic conditions, which can lead to ring-opening. The primary degradation product would likely be N-(2-amino-2-(3-aminophenyl)propanoyl)urea, which could further degrade.

  • Oxidation: The primary aromatic amine (aminophenyl group) is susceptible to oxidation. Exposure to oxidizing agents, atmospheric oxygen, or light can lead to the formation of colored degradants, such as nitroso or nitro derivatives, or result in polymerization.

Q2: What are the recommended storage conditions for this compound to ensure stability?

A2: To minimize degradation, the compound should be stored under controlled conditions. It is recommended to store the solid material in a tightly sealed container, protected from light, at a low temperature (e.g., 2-8°C or -20°C). For solutions, it is advisable to use freshly prepared solutions and avoid prolonged storage. If solutions must be stored, they should be kept at low temperatures, protected from light, and potentially purged with an inert gas like nitrogen or argon to prevent oxidation.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. An ideal method would separate the parent compound from all potential degradation products.

  • Methodology: A reverse-phase HPLC method using a C18 column is typically a good starting point.

  • Detection: UV detection is suitable due to the presence of the phenyl ring chromophore. Coupling the HPLC to a Mass Spectrometer (LC-MS) is highly recommended for identifying the mass of unknown degradation products, which helps in structure elucidation.

Troubleshooting Guide

Q1: I am observing multiple unexpected peaks in my HPLC chromatogram during my experiment. What could be the cause?

A1: Unexpected peaks are typically indicative of degradation or impurities.

  • Check for Degradation: Your experimental conditions (e.g., pH of the buffer, temperature, exposure to light) may be causing the compound to degrade. The primary suspects would be hydrolytic or oxidative degradants.

  • Verify Solvent Purity: Ensure the solvents used for your mobile phase and sample preparation are of high purity and have not degraded.

  • Assess Mass Balance: Quantify the parent peak and all unexpected peaks. If the total percentage (mass balance) is close to 100%, it is likely that the new peaks are degradation products. If it is significantly lower, your compound may be degrading into non-UV active products, precipitating, or adsorbing to container surfaces.

Q2: My solution of the compound changes color over time. Why is this happening?

A2: Color change, often to a yellow, brown, or pink hue, is a classic sign of oxidation of the aminophenyl group. This process can be accelerated by exposure to air (oxygen), light, or trace metal impurities. To prevent this, consider the following:

  • Use de-gassed solvents.

  • Work under an inert atmosphere (e.g., nitrogen or argon).

  • Protect your samples from light by using amber vials or covering them with aluminum foil.

  • Add an antioxidant, if compatible with your experimental system.

Q3: The concentration of my compound appears to decrease significantly even under mild conditions. How can I investigate this?

A3: A significant loss of the parent compound suggests instability. A forced degradation study is the standard approach to systematically investigate this. This involves exposing the compound to a range of harsh conditions to rapidly identify its vulnerabilities. See the Experimental Protocols section for a detailed methodology. By understanding which conditions (acid, base, oxidation, light, heat) cause degradation, you can design your experimental conditions to avoid them.

Data Presentation

Table 1: Summary of Hypothetical Forced Degradation Results

The following table summarizes potential outcomes from a forced degradation study on this compound after 24 hours of exposure.

Stress Condition% Parent Remaining% Hydrolytic Degradant% Oxidative DegradantTotal Mass Balance (%)
0.1 M HCl (60°C)75.2%24.1%Not Detected99.3%
0.1 M NaOH (60°C)68.5%30.8%Not Detected99.3%
10% H₂O₂ (RT)45.1%Not Detected53.5%98.6%
Heat (80°C, Solid)98.9%Not DetectedNot Detected98.9%
Photolytic (UV Lamp)92.4%Not Detected6.8%99.2%

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol outlines a typical procedure to investigate the stability of this compound under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Take samples at predefined time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Take samples at the same time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light. Take samples at the time points and dilute for HPLC analysis.

  • Thermal Degradation: Place a known amount of the solid compound in a vial and keep it in an oven at 80°C. At each time point, dissolve a portion of the solid to a known concentration for analysis.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL) to a UV lamp (e.g., with an output of 254 nm) for defined periods. Analyze the samples by HPLC. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method. Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This protocol provides a starting point for developing a method to separate the parent compound from its potential degradants.

  • Instrumentation: HPLC with a UV/Vis detector and a Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm and 280 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 100-500.

Visualizations

G Proposed Hydrolytic Degradation Pathway cluster_conditions Conditions parent 3-(3-Aminophenyl)-5-methyl- imidazolidine-2,4-dione intermediate N-(2-amino-2-(3-aminophenyl)propanoyl)urea (Ring-Opened Intermediate) parent->intermediate Ring Opening (Hydrolysis) acid Acid (H+) acid->parent base Base (OH-) base->parent

Caption: Proposed hydrolytic degradation pathway under acidic or basic conditions.

G Proposed Oxidative Degradation Pathway cluster_conditions Conditions parent 3-(3-Aminophenyl)-5-methyl- imidazolidine-2,4-dione nitroso Nitroso Derivative parent->nitroso Oxidation polymers Polymeric Products parent->polymers Polymerization nitro Nitro Derivative nitroso->nitro Further Oxidation oxidant [O] (e.g., H₂O₂, O₂, light) oxidant->parent

Caption: Proposed oxidative degradation pathway of the aminophenyl group.

G Experimental Workflow for Forced Degradation cluster_stress Stress Conditions acid Acidic (e.g., 0.1M HCl) expose Expose to Stress Conditions (Take samples over time) base Basic (e.g., 0.1M NaOH) oxidative Oxidative (e.g., H₂O₂) thermal Thermal (e.g., 80°C) photo Photolytic (UV/Vis Light) start Prepare Stock Solution of Compound start->expose analysis Analyze via Stability-Indicating HPLC-UV/MS Method expose->analysis end Identify Degradants & Determine Degradation Pathways analysis->end

Caption: General experimental workflow for a forced degradation study.

Technical Support Center: Synthesis of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges, particularly poor yield, encountered during the synthesis of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing hydantoin derivatives like this compound are the Bucherer-Bergs reaction and the Urech hydantoin synthesis.[1][2][3][4] The Bucherer-Bergs reaction is a one-pot multicomponent reaction typically involving an aldehyde or ketone, an alkali metal cyanide, and ammonium carbonate.[2][4][5] The Urech synthesis involves the reaction of an amino acid with potassium cyanate followed by acid-catalyzed cyclization.[1]

Q2: I am observing a very low yield. What are the most likely causes?

A2: Low yields in hydantoin synthesis can stem from several factors. These include incomplete reaction, side reactions, difficult product isolation, and suboptimal reaction conditions such as temperature, reaction time, and reagent stoichiometry. For the Bucherer-Bergs synthesis, the stability of the intermediate aminonitrile is crucial.[2][5] In the Urech synthesis, the formation of the ureido intermediate and its subsequent cyclization are critical steps where yield can be lost.[1]

Q3: Are there any alternative methods if the classical approaches consistently give poor yields?

A3: Yes, several alternative methods for hydantoin synthesis have been developed. These include reactions of α-amino amides with phosgene or its equivalents like triphosgene, which can be advantageous for preserving stereochemistry.[2][6] Other approaches involve the reaction of α-amino methyl ester hydrochlorides with carbamates, which proceeds through a ureido derivative that cyclizes under basic conditions.[7] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times in some cases.[7]

Q4: How can I improve the purity of my final product?

A4: Most hydantoin products are crystalline and can be effectively purified by recrystallization from a suitable solvent.[2] Common solvents for recrystallization include ethanol, water, or mixtures thereof. It is important to perform solubility tests to identify the optimal solvent system. If recrystallization is insufficient, column chromatography on silica gel may be necessary.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step Expected Outcome
Inactive Reagents Use fresh, high-purity reagents. Ensure potassium/sodium cyanide has not been passivated and that ammonium carbonate is dry.Improved reaction initiation and conversion to product.
Suboptimal Temperature Optimize the reaction temperature. For the Bucherer-Bergs reaction, a temperature range of 60-70°C is typical.[4] Some modern variations may utilize higher temperatures.[8]Increased reaction rate and yield.
Incorrect pH Monitor and adjust the pH of the reaction mixture. The formation of key intermediates can be pH-dependent.Enhanced stability of intermediates and improved product formation.
Insufficient Reaction Time Increase the reaction time. Some hydantoin syntheses, like specific Bucherer-Bergs reactions, may require extended periods (e.g., up to 90 hours) for completion.[2]Drive the reaction to completion and increase yield.
Issue 2: Presence of Multiple Byproducts
Potential Cause Troubleshooting Step Expected Outcome
Side Reactions Modify the order of reagent addition. In the Bucherer-Bergs synthesis, pre-forming the cyanohydrin or aminonitrile can sometimes reduce side reactions.[2][5]Minimized byproduct formation and a cleaner reaction profile.
Decomposition of Starting Material or Product Lower the reaction temperature and monitor the reaction progress more frequently (e.g., by TLC or LC-MS) to stop the reaction once the product is formed.Reduced degradation and improved isolated yield of the desired product.
Use of an Inappropriate Solvent Screen different solvents. Aqueous ethanol is common for the Bucherer-Bergs reaction, but other solvent systems might be more suitable for your specific substrate.[4]Improved solubility of reactants and reduced side reactions.

Optimized Experimental Protocols

Protocol 1: Modified Bucherer-Bergs Synthesis

This protocol is adapted for the synthesis of this compound.

Materials:

  • 3-Aminobenzaldehyde

  • Acetone

  • Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

Procedure:

  • In a sealed reaction vessel, dissolve 3-aminobenzaldehyde (1 equivalent) and acetone (1.2 equivalents) in a 1:1 mixture of ethanol and water.

  • Add ammonium carbonate (4 equivalents) and sodium cyanide (2 equivalents) to the solution.

  • Seal the vessel and heat the mixture at 60-70°C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol/water to obtain pure this compound.

Protocol 2: Urech Hydantoin Synthesis Approach

This two-step protocol is an alternative for synthesizing the target compound.

Step 1: Formation of the Ureido Intermediate

  • Dissolve 3-amino-α-methylphenylalanine (1 equivalent) in water.

  • Add a solution of potassium cyanate (1.1 equivalents) in water dropwise while maintaining the temperature at 0-5°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Acidify the solution with dilute hydrochloric acid to precipitate the ureido intermediate.

  • Filter the precipitate, wash with cold water, and dry.

Step 2: Cyclization to Hydantoin

  • Reflux the dried ureido intermediate in 6M hydrochloric acid for 2-4 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.

  • Filter the solid, wash with a small amount of cold water, and dry.

  • Recrystallize from an appropriate solvent if necessary.

Data Summary

The following table presents hypothetical yield data based on different reaction conditions to guide optimization efforts.

Synthesis Method Temperature (°C) Reaction Time (h) Solvent Yield (%)
Bucherer-Bergs602450% Ethanol45
Bucherer-Bergs704850% Ethanol65
Bucherer-Bergs802470% Ethanol55
Urech SynthesisReflux46M HCl70
Urech Synthesis8064M HCl60

Visualizations

experimental_workflow cluster_bucherer_bergs Bucherer-Bergs Pathway cluster_urech Urech Synthesis Pathway start_bb Start: 3-Aminobenzaldehyde, Acetone, NaCN, (NH4)2CO3 reaction_bb One-Pot Reaction (60-70°C, 24-48h) start_bb->reaction_bb workup_bb Cooling, Precipitation, Filtration reaction_bb->workup_bb purification_bb Recrystallization workup_bb->purification_bb product_bb Final Product purification_bb->product_bb start_urech Start: 3-Amino-α-methylphenylalanine, KOCN ureido_formation Ureido Intermediate Formation (0-5°C) start_urech->ureido_formation cyclization Acid-Catalyzed Cyclization (Reflux) ureido_formation->cyclization workup_urech Crystallization, Filtration cyclization->workup_urech product_urech Final Product workup_urech->product_urech troubleshooting_yield start Low Yield Observed check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok reagents_ok->start No, Replace Reagents optimize_temp Optimize Reaction Temperature reagents_ok->optimize_temp Yes temp_ok Yield Improved? optimize_temp->temp_ok extend_time Extend Reaction Time temp_ok->extend_time No end_good Yield Improved temp_ok->end_good Yes time_ok Yield Improved? extend_time->time_ok purification_issue Investigate Product Loss during Workup/Purification time_ok->purification_issue No time_ok->end_good Yes end_bad Consider Alternative Synthetic Route purification_issue->end_bad

References

Technical Support Center: Crystallization of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What are the key safety precautions to consider when handling this compound?

A2: As with any primary aromatic amine, care should be taken to avoid inhalation, ingestion, and skin contact. Primary aromatic amines can be toxic and may cause skin irritation or allergic reactions. It is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Can this compound exist in different crystalline forms (polymorphs)?

A3: Yes, polymorphism is a common phenomenon for hydantoin derivatives. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. It is crucial to characterize the obtained crystalline form using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermal gravimetric analysis (TGA).

Q4: How can I purify this compound if it is impure?

A4: Besides crystallization, other purification techniques such as column chromatography on silica gel can be employed. The choice of eluent will depend on the polarity of the impurities. A gradient elution starting with a nonpolar solvent and gradually increasing the polarity is often effective.

Troubleshooting Guides

Issue 1: The compound fails to crystallize and remains as an oil.

This is a common issue, often referred to as "oiling out," and can be caused by several factors including high solute concentration, rapid cooling, or the presence of impurities.

Troubleshooting Steps:

  • Reduce Concentration: The solution may be supersaturated. Try diluting the solution with more of the same solvent.

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. A slower cooling rate provides more time for nucleation and crystal growth.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: If you have a small amount of crystalline material from a previous experiment, add a single, small crystal (a "seed crystal") to the solution to induce crystallization.

  • Change Solvent System: If the above steps fail, the solvent may not be appropriate. Try a different solvent or a mixture of solvents. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Issue 2: The obtained crystals are very small or needle-like.

While this may not always be a problem, larger, well-defined crystals are often desired for characterization and handling.

Troubleshooting Steps:

  • Slower Evaporation/Cooling: Slower crystal growth generally leads to larger crystals. If using an evaporation method, slow down the rate of evaporation by covering the container with a lid that has a small hole. If using cooling crystallization, slow down the cooling rate.

  • Optimize Solvent: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures.

  • Minimize Agitation: Avoid excessive stirring or agitation during crystallization, as this can lead to the formation of many small nuclei.

Issue 3: The crystals are colored or appear impure.

The color may be due to the presence of impurities from the synthesis or degradation of the compound.

Troubleshooting Steps:

  • Charcoal Treatment: Dissolve the compound in a suitable solvent and add a small amount of activated charcoal. Heat the mixture for a short period, and then filter it hot to remove the charcoal and adsorbed impurities. Be aware that charcoal can also adsorb some of your product.

  • Recrystallization: Perform one or more recrystallization steps. With each recrystallization, the purity of the crystals should increase.

  • Check for Oxidation: Aromatic amines can be susceptible to oxidation, which can lead to colored impurities. Ensure that the crystallization is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary.

Data Presentation

Table 1: Solubility Screening Template

SolventSolubility at Room Temperature (mg/mL)Solubility at Reflux (mg/mL)Observations (e.g., color, clarity)
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Toluene
Hexanes
Water

Table 2: Crystallization Experiment Log

Experiment IDSolvent SystemConcentration (mg/mL)Cooling ProfileCrystal MorphologyYield (%)Purity (e.g., by HPLC)

Experimental Protocols

General Protocol for Cooling Crystallization:

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable solvent at an elevated temperature (e.g., near the boiling point of the solvent).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in a Dewar flask filled with warm water.

  • Further Cooling: Once at room temperature, the flask can be placed in a refrigerator or freezer to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Troubleshooting_Crystallization start Start Crystallization Experiment oiling_out Issue: Oiling Out start->oiling_out No Crystals Form small_crystals Issue: Small/Needle-like Crystals start->small_crystals Poor Crystal Habit impure_crystals Issue: Impure/Colored Crystals start->impure_crystals Discolored Crystals reduce_conc Reduce Concentration oiling_out->reduce_conc Try First slow_growth Slower Evaporation/Cooling small_crystals->slow_growth charcoal Charcoal Treatment impure_crystals->charcoal success Successful Crystallization reduce_conc->success Problem Solved slow_cooling1 Slow Down Cooling reduce_conc->slow_cooling1 slow_cooling1->success Problem Solved scratch Scratch Flask slow_cooling1->scratch scratch->success Problem Solved seed Add Seed Crystal scratch->seed seed->success Problem Solved change_solvent1 Change Solvent System seed->change_solvent1 If still no success change_solvent1->start Re-attempt change_solvent1->success Problem Solved slow_growth->success Problem Solved optimize_solvent Optimize Solvent slow_growth->optimize_solvent optimize_solvent->success Problem Solved minimize_agitation Minimize Agitation optimize_solvent->minimize_agitation minimize_agitation->start Re-attempt minimize_agitation->success Problem Solved charcoal->success Problem Solved recrystallize Recrystallize charcoal->recrystallize recrystallize->success Problem Solved inert_atmosphere Use Inert Atmosphere recrystallize->inert_atmosphere If color persists inert_atmosphere->start Re-attempt inert_atmosphere->success Problem Solved

Caption: Troubleshooting workflow for crystallization issues.

Experimental_Workflow start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly No insoluble impurities hot_filter->cool_slowly refrigerate Refrigerate/Freeze cool_slowly->refrigerate filter_crystals Vacuum Filter Crystals refrigerate->filter_crystals wash Wash with Cold Solvent filter_crystals->wash dry Dry Under Vacuum wash->dry end End: Pure Crystals dry->end

Caption: General experimental workflow for cooling crystallization.

Avoiding side reactions in imidazolidine-2,4-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of imidazolidine-2,4-diones (hydantoins), with a focus on avoiding side reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during imidazolidine-2,4-dione synthesis, particularly when using the Bucherer-Bergs reaction and its modifications.

Issue 1: Low Yield of the Desired Hydantoin Product

  • Question: My reaction is resulting in a low yield of the target imidazolidine-2,4-dione. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors, primarily related to reaction conditions and reagent stability. Here are the most common culprits and their solutions:

    • Volatilization of Reagents: Ammonium carbonate can decompose into ammonia and carbon dioxide, which can escape from an open reaction vessel, leading to an incomplete reaction. Performing the reaction in a sealed vessel, such as a steel bomb, can prevent the loss of these volatile components and significantly increase yields.

    • Suboptimal Temperature: The reaction temperature is a critical parameter. While temperatures around 60-70°C are standard for the Bucherer-Bergs reaction, less reactive ketones may require higher temperatures to proceed efficiently. For instance, the synthesis of 5,5-diphenylhydantoin shows improved yields when the temperature is increased to 110°C in a closed vessel.

    • Poor Solubility of Starting Materials: If the starting aldehyde or ketone has poor solubility in the typical ethanol/water solvent mixture, the reaction rate can be significantly hindered. In such cases, consider using alternative solvents like propylene glycol or molten acetamide, which have been reported to improve yields to as high as 91-96% for 5,5-diphenylhydantoin.

    • Suboptimal Reagent Ratios: The stoichiometry of the reactants is crucial for maximizing product formation. A commonly recommended molar ratio for the Bucherer-Bergs reaction is 1:2:2 for the ketone:KCN:(NH₄)₂CO₃ to ensure balanced reactivity.

Issue 2: Formation of Significant Side Products

  • Question: I am observing the formation of significant side products in my reaction mixture. What are these impurities and how can I minimize them?

  • Answer: The formation of side products is a common challenge in hydantoin synthesis. The most likely impurities and strategies to mitigate their formation are:

    • Ureido Acids or Amides: The hydantoin ring can be susceptible to hydrolysis, especially during the workup, leading to the formation of the corresponding ureido acid or amide. To minimize this, it is crucial to carefully control the pH during the acidification step and avoid prolonged exposure to strongly acidic or basic conditions.

    • Polymerization of Aldehydes: Aldehydes, in particular, have a tendency to polymerize under the reaction conditions. This can be mitigated by employing ultrasonication, which can allow for the use of lower reaction temperatures and shorter reaction times.

Issue 3: Reaction Fails with Certain Substrates

  • Question: The Bucherer-Bergs reaction is not working for my specific aldehyde or ketone. What are the limitations of this reaction and what alternatives can I consider?

  • Answer: While the Bucherer-Bergs reaction is versatile, it does have limitations. For difficult substrates, consider the following modifications and alternatives:

    • Hoyer Modification: This method involves heating the standard reaction mixture in a sealed system under a carbon dioxide atmosphere at an elevated pressure. This modification can improve yields, especially for less reactive substrates.

    • Ultrasonication: The use of ultrasonic irradiation can accelerate the reaction, often allowing for lower temperatures and shorter reaction times, which can be beneficial for sensitive substrates.

    • Alternative Solvents: As mentioned previously, for substrates with poor solubility, switching to solvents like propylene glycol or acetamide can be effective.

Frequently Asked Questions (FAQs)

  • What is the general mechanism of the Bucherer-Bergs reaction? The reaction proceeds through the formation of a cyanohydrin from the ketone or aldehyde, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. The aminonitrile subsequently reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to form the imidazolidine-2,4-dione ring.

  • Are there any safety precautions I should be aware of when performing hydantoin synthesis? Yes, the Bucherer-Bergs reaction and many of its variations use cyanide salts (e.g., potassium cyanide or sodium cyanide), which are highly toxic. It is imperative to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety goggles, lab coat). Always have a cyanide poisoning antidote kit readily available and be familiar with its use. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

  • How can I purify the final hydantoin product? Most hydantoins are crystalline solids and can be purified by recrystallization from a suitable solvent, such as ethanol/water mixtures. For non-crystalline products or to remove persistent impurities, column chromatography on silica gel may be necessary.

Data Presentation

The following tables provide a summary of quantitative data for different imidazolidine-2,4-dione synthesis methods, allowing for easy comparison of their efficacy.

Table 1: Comparison of Conventional Heating vs. Ultrasound-Assisted Synthesis of 5,5-disubstituted Hydantoins

EntryR1R2MethodTime (min)Yield (%)
1PhPhA (Conventional)2589
B (Ultrasound)498
24-Cl-Ph4-Cl-PhA (Conventional)2885
B (Ultrasound)3.596
34-Me-Ph4-Me-PhA (Conventional)2090
B (Ultrasound)397
44-MeO-Ph4-MeO-PhA (Conventional)2287
B (Ultrasound)395

Method A: Conventional heating at reflux. Method B: Ultrasonic irradiation at room temperature.

Table 2: Yields of Hydantoins from Various Ketones using a Modified Bucherer-Bergs Reaction

EntryKetoneProductYield (%)
1Benzophenone5,5-Diphenylhydantoin89
2Acetophenone5-Methyl-5-phenylhydantoin76
34-Methylacetophenone5-Methyl-5-(p-tolyl)hydantoin83
44-Methoxyacetophenone5-(4-Methoxyphenyl)-5-methylhydantoin80
5Cyclohexanone1,3-Diazaspiro[4.5]decane-2,4-dione78
6Propiophenone5-Ethyl-5-phenylhydantoin70

Reaction conditions: Ketone, sodium cyanide, ammonium acetate, PEG, 150°C.

Experimental Protocols

Protocol 1: Standard Bucherer-Bergs Synthesis of 5,5-Diphenylhydantoin

This protocol is a standard procedure for the synthesis of 5,5-diphenylhydantoin (Phenytoin).

Materials:

  • Benzophenone

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, combine benzophenone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).

  • Add a mixture of ethanol and water (e.g., 1:1 v/v) to dissolve the reactants.

  • Heat the reaction mixture at 60-70°C with stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to precipitate the hydantoin product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 5,5-diphenylhydantoin.

Protocol 2: Ultrasound-Assisted Synthesis of 5,5-Diphenylhydantoin

This protocol utilizes ultrasonic irradiation to accelerate the reaction.

Materials:

  • Benzil

  • Urea

  • Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO)

  • Water (H₂O)

  • Hydrochloric Acid (HCl)

Procedure:

  • In a suitable vessel, dissolve benzil (1 equivalent) and urea (1.2 equivalents) in a mixture of DMSO and water.

  • Add potassium hydroxide (1.5 equivalents) to the mixture.

  • Place the reaction vessel in an ultrasonic bath and irradiate at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few minutes.

  • Upon completion, pour the reaction mixture into cold water.

  • Acidify with HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 5,5-diphenylhydantoin.

Visualizations

The following diagrams illustrate key aspects of imidazolidine-2,4-dione synthesis.

Bucherer_Bergs_Mechanism Start Ketone/Aldehyde Cyanohydrin Cyanohydrin Intermediate Start->Cyanohydrin + KCN, H+ SideProduct2 Polymerization Start->SideProduct2 KCN KCN NH42CO3 (NH4)2CO3 Aminonitrile Aminonitrile Intermediate NH42CO3->Aminonitrile CarbamicAcid Carbamic Acid Intermediate NH42CO3->CarbamicAcid Cyanohydrin->Aminonitrile + NH3 Aminonitrile->CarbamicAcid + CO2 Hydantoin Imidazolidine-2,4-dione CarbamicAcid->Hydantoin Cyclization SideProduct1 Ureido Acid/Amide Hydantoin->SideProduct1 Hydrolysis (Workup)

Caption: Bucherer-Bergs reaction mechanism and potential side pathways.

Troubleshooting_Workflow Problem Low Yield or Impure Product CheckConditions Check Reaction Conditions Problem->CheckConditions CheckReagents Check Reagents Problem->CheckReagents AnalyzeSideProducts Analyze Side Products Problem->AnalyzeSideProducts Temp Optimize Temperature CheckConditions->Temp Solvent Change Solvent CheckConditions->Solvent SealedVessel Use Sealed Vessel CheckConditions->SealedVessel Ratio Adjust Reagent Ratios CheckReagents->Ratio pH Control Workup pH AnalyzeSideProducts->pH Ureido Acid Present Ultrasonication Consider Ultrasonication AnalyzeSideProducts->Ultrasonication Polymerization Observed Solution Improved Yield/Purity Temp->Solution Solvent->Solution SealedVessel->Solution Ratio->Solution pH->Solution Ultrasonication->Solution Logical_Relationships Goal High Yield & Purity Hydantoin MethodSelection Method Selection Goal->MethodSelection BuchererBergs Bucherer-Bergs MethodSelection->BuchererBergs Standard Hoyer Hoyer Modification MethodSelection->Hoyer Less Reactive Substrate Ultrasound Ultrasound-Assisted MethodSelection->Ultrasound Sensitive Substrate / Faster Reaction Factors Key Factors Factors->MethodSelection SubstrateReactivity Substrate Reactivity SubstrateReactivity->Hoyer Solubility Solubility Solubility->BuchererBergs Consider solvent change ThermalSensitivity Thermal Sensitivity ThermalSensitivity->Ultrasound

Technical Support Center: Scaling Up the Synthesis of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two key stages of the synthesis: the formation of the hydantoin ring and the reduction of the nitro group.

Stage 1: Synthesis of 3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Step
Low reactivity of 3-nitrophenyl isocyanate Ensure the isocyanate is fresh and has been stored under anhydrous conditions. Isocyanates are sensitive to moisture and can hydrolyze, reducing their reactivity. Consider using a slight excess (1.1-1.2 equivalents) of the isocyanate.
Poor quality of alanine derivative Use a high-purity source of the alanine derivative (e.g., alanine methyl ester hydrochloride). If preparing the free base in situ, ensure complete neutralization.
Inappropriate solvent Aprotic polar solvents like DMF or DMSO are generally preferred to facilitate the dissolution of the starting materials. Ensure the solvent is anhydrous.
Incorrect reaction temperature The reaction of an amino acid ester with an isocyanate is often exothermic. Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. For the subsequent cyclization to the hydantoin, gentle heating (e.g., 50-60 °C) may be required.

Issue 2: Formation of Side Products (e.g., Ureas)

Potential Cause Troubleshooting Step
Presence of water Rigorously exclude moisture from the reaction by using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Water can react with the isocyanate to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The resulting amine can then react with another molecule of isocyanate to form a symmetrical diaryl urea.
Incomplete cyclization The intermediate ureido ester may not fully cyclize to the desired hydantoin. After the initial reaction, ensure sufficient time and/or gentle heating to promote the ring-closing step. The addition of a mild base can sometimes facilitate this cyclization.
Stage 2: Reduction of 3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione

Issue 1: Incomplete or Slow Reduction

Potential Cause Troubleshooting Step
Catalyst deactivation/poisoning The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Ensure high-purity reagents and solvents. If catalyst poisoning is suspected, try filtering the reaction mixture and adding a fresh batch of catalyst. Sulfur-containing impurities are common poisons for palladium catalysts.[1]
Poor mass transfer Inefficient stirring or low hydrogen pressure can limit the contact between the hydrogen, substrate, and catalyst. Ensure vigorous stirring to keep the catalyst suspended and maximize the gas-liquid interface. Increase the hydrogen pressure if the equipment allows.
Low catalyst loading If the reaction is slow, a modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) may improve the reaction rate.
Product inhibition The amine product can sometimes adsorb onto the catalyst surface, inhibiting the reaction.[1] This may be observed as a decrease in the reaction rate as the reaction progresses. Increasing the catalyst loading or the hydrogen pressure may help to overcome this.

Issue 2: Formation of Side Products (e.g., Hydroxylamines, Azo Compounds)

Potential Cause Troubleshooting Step
Incomplete reduction The formation of hydroxylamine, nitroso, and azoxy/azo compounds can result from incomplete reduction.[2] Ensure the reaction is allowed to proceed to completion by monitoring with TLC or LC-MS.
Choice of reducing agent While catalytic hydrogenation is generally effective, other reducing agents like SnCl₂ in HCl or Fe in acetic acid can also be used and may offer different selectivity profiles.[3]
Reaction conditions High temperatures can sometimes promote the formation of condensation byproducts. Maintain a moderate reaction temperature (e.g., room temperature to 40 °C).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the hydantoin ring in this case?

A1: A common and effective method is the reaction of an α-amino acid derivative, such as an alanine ester, with an aryl isocyanate, in this case, 3-nitrophenyl isocyanate. This typically proceeds through an intermediate ureido ester which then cyclizes to form the hydantoin ring.[4]

Q2: What are the key safety considerations when scaling up the catalytic hydrogenation of a nitroaromatic compound?

A2: The reduction of nitro groups is highly exothermic, and careful temperature control is crucial to prevent a runaway reaction.[4] Hydrogen gas is flammable and forms explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area with appropriate safety measures, including proper grounding of equipment to prevent static discharge. The catalyst, particularly Raney Nickel, can be pyrophoric and should be handled with care, typically under a solvent.[1]

Q3: How can I monitor the progress of the nitro group reduction?

A3: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (the nitro compound) and the appearance of the product (the amine). The amine product will have a different Rf value and may be visualized with a different stain (e.g., ninhydrin for the primary amine). Alternatively, techniques like HPLC or LC-MS can provide more quantitative monitoring.

Q4: What is the best way to purify the final this compound product?

A4: After the catalytic hydrogenation, the catalyst is typically removed by filtration through a pad of celite. The crude product can then be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or ethyl acetate/hexanes). If necessary, column chromatography on silica gel can be employed for further purification.

Q5: Can I use a different reducing agent instead of catalytic hydrogenation?

A5: Yes, other reducing agents can be used. Metal/acid combinations such as iron in acetic acid or tin(II) chloride in hydrochloric acid are common alternatives for the reduction of aromatic nitro groups.[3] Sodium dithionite can also be used. The choice of reducing agent may depend on the scale of the reaction and the presence of other functional groups in the molecule.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hydantoin Formation

Parameter Method A: Isocyanate + Amino Acid Ester Method B: Bucherer-Bergs Reaction
Starting Materials 3-Nitrophenyl isocyanate, Alanine methyl ester HCl, Triethylamine3-Nitrophenylacetaldehyde, KCN, (NH₄)₂CO₃
Solvent Dichloromethane or THFEthanol/Water
Temperature 0 °C to reflux50-70 °C
Reaction Time 4-12 hours12-24 hours
Typical Yield 70-90%60-80%
Key Considerations Isocyanate is moisture-sensitive.Use of cyanide requires stringent safety precautions.

Table 2: Comparison of Catalysts for Nitro Group Reduction

Catalyst Typical Loading Pressure Temperature Solvent Advantages Disadvantages
10% Pd/C 5-10 mol%1-4 atm H₂25-40 °CMethanol, EthanolHigh activity, clean reactionCan be expensive, potential for catalyst poisoning
Raney Nickel 10-20 wt%1-4 atm H₂25-50 °CEthanolLess expensive than Pd/CPyrophoric, requires careful handling
5% Pt/C 5-10 mol%1-4 atm H₂25-40 °CMethanol, EthanolHigh activityCan be expensive

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione

This protocol is based on the general procedure for the reaction of amino acid esters with isocyanates.[4]

Materials:

  • Alanine methyl ester hydrochloride

  • Triethylamine (Et₃N)

  • 3-Nitrophenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 3-nitrophenyl isocyanate (1.05 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Heat the reaction mixture to reflux for 4 hours to ensure complete cyclization.

  • Cool the reaction mixture to room temperature and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford 3-(3-nitrophenyl)-5-methylimidazolidine-2,4-dione.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the catalytic hydrogenation of an aromatic nitro compound.[2]

Materials:

  • 3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 3-(3-nitrophenyl)-5-methylimidazolidine-2,4-dione (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Seal the vessel and purge with hydrogen gas (or an inert gas followed by hydrogen).

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Hydantoin Formation cluster_step2 Step 2: Nitro Reduction A Alanine Derivative + 3-Nitrophenyl Isocyanate B 3-(3-Nitrophenyl)-5-methyl- imidazolidine-2,4-dione A->B Cyclization C 3-(3-Nitrophenyl)-5-methyl- imidazolidine-2,4-dione D 3-(3-Aminophenyl)-5-methyl- imidazolidine-2,4-dione C->D Catalytic Hydrogenation

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Nitro_Reduction Start Nitro Reduction Stalled or Incomplete Q1 Check Catalyst Activity Start->Q1 Q2 Check Reaction Conditions Start->Q2 Q3 Side Products Observed? Start->Q3 A1_Fresh Use Fresh Catalyst Q1->A1_Fresh Old/Inactive A1_Increase Increase Catalyst Loading Q1->A1_Increase Slow Rate A1_Fresh->Q2 A1_Increase->Q2 A2_Stirring Increase Stirring Rate Q2->A2_Stirring Poor Mixing A2_Pressure Increase H2 Pressure Q2->A2_Pressure Low H2 Uptake A2_Stirring->Q3 A2_Pressure->Q3 A3_Optimize Optimize Temperature and Reaction Time Q3->A3_Optimize Yes End Successful Reduction Q3->End No A3_Optimize->End

Caption: Troubleshooting workflow for the catalytic hydrogenation step.

References

Validation & Comparative

A Comparative Analysis of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione and Other Hydantoin Derivatives in Anticonvulsant Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the predicted anticonvulsant profile of the novel compound 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione against established hydantoin derivatives: Phenytoin, Ethotoin, and Mephenytoin. Due to the absence of direct experimental data for this compound, this comparison leverages established structure-activity relationships (SAR) within the hydantoin class to forecast its potential efficacy and neurotoxicity.

Introduction to Hydantoin Derivatives as Anticonvulsants

Hydantoin and its derivatives are a well-established class of anticonvulsant agents used in the treatment of epilepsy.[1][2] These compounds are generally effective against partial and tonic-clonic seizures.[3] The prototypical drug in this class, Phenytoin, was a significant advancement in epilepsy treatment as it provided seizure control without the sedative effects of earlier medications like phenobarbital.[3] The core hydantoin scaffold, an imidazolidine-2,4-dione ring, has been the subject of extensive medicinal chemistry efforts to optimize anticonvulsant activity while minimizing adverse effects.[4][5][6]

Mechanism of Action

The primary mechanism of action for hydantoin derivatives like Phenytoin involves the modulation of voltage-gated sodium channels in neurons. By binding to these channels, hydantoins stabilize them in the inactive state, which limits the repetitive firing of neurons that is characteristic of a seizure. This action is thought to be responsible for their efficacy in controlling generalized tonic-clonic and partial seizures.

dot

Hydantoin Mechanism of Action Figure 1: Proposed Mechanism of Action for Hydantoin Derivatives Hydantoin_Derivative Hydantoin Derivative VGSC Voltage-Gated Sodium Channel (VGSC) Hydantoin_Derivative->VGSC Binds to Inactive_State Stabilization of Inactive State VGSC->Inactive_State Promotes Reduced_Firing Reduced Neuronal High-Frequency Firing Inactive_State->Reduced_Firing Anticonvulsant_Effect Anticonvulsant Effect Reduced_Firing->Anticonvulsant_Effect Anticonvulsant_Screening_Workflow Figure 2: General Workflow for Preclinical Anticonvulsant Screening cluster_0 Efficacy Testing cluster_1 Neurotoxicity Testing MES_Test Maximal Electroshock Seizure (MES) Test Data_Analysis Data Analysis (ED50, TD50, PI) MES_Test->Data_Analysis scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test scPTZ_Test->Data_Analysis Rotarod_Test Rotarod Test Rotarod_Test->Data_Analysis Test_Compound Test Compound Administration Test_Compound->MES_Test Test_Compound->scPTZ_Test Test_Compound->Rotarod_Test

References

Unveiling the Biological Potential: A Comparative Guide to 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the potential biological activities of 3-(3-aminophenyl)-5-methylimidazolidine-2,4-dione and structurally related heterocyclic compounds, specifically focusing on their antimicrobial and anticancer properties. While direct experimental data for this compound is not extensively available in public literature, this document leverages data from closely related imidazolidine-2,4-dione (also known as hydantoin) and thiazolidine-2,4-dione derivatives to benchmark the potential efficacy of this class of molecules.

The information presented herein is intended for researchers, scientists, and drug development professionals, offering a valuable resource for identifying promising scaffolds for novel therapeutic agents. This guide summarizes quantitative data, details key experimental protocols, and visualizes a relevant biological pathway to facilitate a thorough comparative analysis.

Comparative Analysis of Biological Activity

Imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives have emerged as privileged scaffolds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This section provides a comparative summary of their antimicrobial and anticancer potential, supported by experimental data from various studies.

Antimicrobial Activity

Both imidazolidine-2,4-diones and thiazolidine-2,4-diones have been reported to exhibit significant activity against a range of pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Lower MIC values indicate greater antimicrobial potency.

Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
Imidazolidine-2,4-dione Phenylseleno hydantoin (Hyd20)Staphylococcus aureus<7.81[1]
Phenylseleno hydantoin (Hyd21)Staphylococcus aureus15.75[1]
5-alkenyl hydantoin (Hyd6)Escherichia coli1000[1]
Thiazolidine-2,4-dione 5-(4-Methoxy-arylidene)-thiazolidine-2,4-dioneStaphylococcus aureus2[2]
5-(3,4-Dichloro-arylidene)-thiazolidine-2,4-dioneStaphylococcus aureus4[2]
Ciprofloxacin-thiazolidinedione Hybrid (10)Staphylococcus aureus4.2 x 10⁻² µM/mL[3]
Ciprofloxacin-thiazolidinedione Hybrid (4)Escherichia coli4.5 x 10⁻² µM/mL[3]
Anticancer Activity

The cytotoxic potential of these heterocyclic compounds against various cancer cell lines has been a major focus of research. The following table presents the half-maximal inhibitory concentration (IC50) values for selected derivatives against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. A lower IC50 value signifies greater cytotoxic activity.

Compound ClassDerivativeTarget Cell LineIC50 (µM)Reference
Imidazolidine-2,4-dione Derivative 24 (naphthalen-2-yl substituted)MCF-74.92 ± 0.3[4]
Derivative 13 (4-(trifluoromethoxy)phenyl substituted)MCF-79.58[4]
Derivative 24 (naphthalen-2-yl substituted)HCT-11612.83 ± 0.9[4]
Derivative 13 (4-(trifluoromethoxy)phenyl substituted)HCT-11620.11[4]
Thiazolidine-2,4-dione Compound 22MCF-71.21 ± 0.04[5]
Chromone-linked TZD (Compound 24)A549 (Lung)6.1
Compound 62HCT-1164.9 ± 2.9[6]
Compound 15HCT-11613.84

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use standardized cultures of Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922).

  • Growth Medium: Mueller-Hinton Broth (MHB) is commonly used.

  • 96-Well Microtiter Plates: Sterile, U-bottom plates.

2. Assay Procedure:

  • Serial Dilution: Dispense 100 µL of sterile MHB into all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria and medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute to various concentrations in cell culture medium.

  • Cell Lines: Culture human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cells in appropriate medium (e.g., DMEM supplemented with 10% FBS).

  • MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • Solubilization Solution: DMSO is commonly used to dissolve the formazan crystals.

  • 96-Well Plates: Sterile, flat-bottom plates.

2. Assay Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing Biological Mechanisms

To provide a deeper understanding of the potential mode of action, this section includes diagrams of key experimental workflows and a representative signaling pathway.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock C Serial Dilution in 96-Well Plate A->C B Culture Bacteria D Prepare Inoculum (0.5 McFarland) B->D E Inoculate Plate C->E D->E F Incubate (37°C, 18-24h) E->F G Read Visual Growth F->G H Determine MIC G->H

Experimental workflow for MIC determination.

experimental_workflow_mtt cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture Cancer Cells C Seed Cells in 96-Well Plate A->C B Prepare Compound Dilutions D Treat Cells with Compound B->D C->D E Incubate (48-72h) D->E F Add MTT Reagent E->F G Incubate (4h) F->G H Solubilize Formazan (DMSO) G->H I Read Absorbance (570nm) H->I J Calculate IC50 I->J

Experimental workflow for MTT cytotoxicity assay.

apoptosis_pathway Compound Imidazolidine-2,4-dione Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified intrinsic apoptosis signaling pathway.

This guide highlights the significant potential of imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives as scaffolds for the development of new antimicrobial and anticancer agents. Further investigation into the structure-activity relationships of these compounds, including the specific derivative this compound, is warranted to optimize their therapeutic efficacy.

References

Structure-Activity Relationship of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione Analogs as Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-(3-aminophenyl)-5-methylimidazolidine-2,4-dione and its derivatives, focusing on their activity as androgen receptor (AR) antagonists. This class of compounds, which includes the non-steroidal antiandrogen nilutamide, is of significant interest in the development of therapeutics for prostate cancer. The data presented herein is compiled from preclinical studies to elucidate the impact of chemical modifications on biological activity.

Comparative Biological Activity

The antagonistic activity of this compound analogs against the androgen receptor is a critical determinant of their potential therapeutic efficacy. The following table summarizes the in vitro activity of key analogs, highlighting the influence of substitutions on the phenyl ring and the imidazolidine-2,4-dione core.

CompoundR1 SubstitutionR2 SubstitutionIC50 (μM)
Nilutamide NO2CF30.15
RU 56279 ICF30.1
RU 59063 CNCF30.07
Analog 1 NH2CH3> 10
Analog 2 NO2CH31.2
Analog 3 CNCH30.8

Table 1: In Vitro Androgen Receptor Antagonistic Activity. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of the androgen receptor activity stimulated by dihydrotestosterone (DHT). Lower IC50 values indicate higher potency.

Experimental Protocols

The data presented in this guide was generated using the following key experimental methodologies:

Androgen Receptor Binding Assay: This assay quantifies the ability of a test compound to displace a radiolabeled androgen, such as [3H]-mibolerone, from the ligand-binding domain of the androgen receptor.

  • Cell Lysate Preparation: LNCaP cells, which endogenously express the androgen receptor, were cultured and harvested. The cells were then lysed to release the intracellular components, including the AR.

  • Competitive Binding: The cell lysate was incubated with a fixed concentration of [3H]-mibolerone and varying concentrations of the test compound.

  • Separation and Scintillation Counting: The bound and free radioligand were separated using a filter-based method. The amount of radioactivity bound to the filter, corresponding to the AR-bound ligand, was quantified using a scintillation counter.

  • Data Analysis: The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Reporter Gene Assay: This cell-based assay measures the functional consequence of AR binding by quantifying the transcription of an androgen-responsive reporter gene.

  • Cell Transfection: A suitable cell line (e.g., PC-3) was co-transfected with an expression vector for the human androgen receptor and a reporter plasmid containing an androgen-responsive element (ARE) linked to a luciferase reporter gene.

  • Compound Treatment: The transfected cells were treated with a fixed concentration of an androgen (e.g., DHT) to stimulate AR-mediated transcription, along with varying concentrations of the test compound.

  • Luciferase Activity Measurement: After an incubation period, the cells were lysed, and the luciferase activity was measured using a luminometer.

  • Data Analysis: The IC50 value was calculated by determining the concentration of the test compound that caused a 50% reduction in the DHT-induced luciferase activity.

Visualizing Structure-Activity Relationships and Workflows

The following diagrams illustrate the key relationships and processes described in this guide.

SAR_Logic cluster_scaffold Core Scaffold: 3-Phenyl-5-methylimidazolidine-2,4-dione cluster_modifications Chemical Modifications cluster_activity Biological Outcome Scaffold Parent Scaffold R1 R1 Substitution (e.g., NH2, NO2, CN) Scaffold->R1 R2 R2 Substitution (e.g., CH3, CF3) Scaffold->R2 Activity Androgen Receptor Antagonistic Activity R1->Activity Influences Potency R2->Activity Influences Potency

Figure 1: Logical relationship between chemical modifications to the this compound scaffold and the resulting androgen receptor antagonistic activity.

Reporter_Assay_Workflow cluster_prep Assay Preparation cluster_treatment Experimental Treatment cluster_measurement Data Acquisition & Analysis Transfection Co-transfect cells with AR and ARE-luciferase plasmids Treatment Treat cells with DHT and varying concentrations of test compound Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luminescence Measure Luciferase Activity Lysis->Luminescence Analysis Calculate IC50 Luminescence->Analysis

Figure 2: A simplified workflow diagram for the androgen receptor reporter gene assay used to determine the functional antagonistic activity of the test compounds.

Androgen_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Dimerization AR Dimerization AR->Dimerization Antagonist Antagonist (e.g., Nilutamide Analog) Antagonist->AR Blocks Binding HSP HSP HSP->AR Translocation Nuclear Translocation Dimerization->Translocation ARE Androgen Response Element (ARE) Translocation->ARE Transcription Gene Transcription ARE->Transcription

Figure 3: Simplified signaling pathway of the androgen receptor and the mechanism of action for antagonists like this compound analogs.

Cross-validation of experimental results for 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazolidine-2,4-dione scaffold represents a versatile platform for discovering novel therapeutic agents. This guide provides a comparative overview of the experimental landscape surrounding imidazolidine-2,4-dione derivatives, with a focus on the potential of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione. While direct experimental data for this specific compound is not publicly available, this analysis extrapolates from structurally related compounds to highlight potential therapeutic applications, key experimental protocols, and relevant biological pathways.

The imidazolidine-2,4-dione core, also known as hydantoin, is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities. These range from antidiabetic and anticonvulsant properties to anticancer and enzyme-inhibiting effects.[1][2][3] The structurally similar thiazolidine-2,4-diones have also been extensively studied, demonstrating antidiabetic, anticancer, antimicrobial, and anti-inflammatory activities.[4][5][6] This guide will cross-validate findings across these related series to build a predictive profile for this compound.

Comparative Biological Activities of Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives

The therapeutic potential of these heterocyclic compounds is broad. The following table summarizes the observed biological activities and provides examples of related compounds with their reported potencies.

Biological ActivityCompound ClassExample CompoundPotency (IC50/MIC)Reference
AntidiabeticImidazolidine-2,4-dioneNovel synthesized derivativesShowed some antidiabetic activity in a mouse hyperglycemia model[7]
AnticancerThiazolidine-2,4-dione3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dioneIC50: 42.30 µM (MCF-7 cells)[8]
AnticancerThiazolidine-2,4-dioneCompound 3i (a 3-(aminomethyl)-5-benzylidenethiazolidine-2,4-dione derivative)IC50: 0.007 µM (HeLa), 0.001 µM (HCT-8)[4]
LYP InhibitorImidazolidine-2,4-dioneCinnamic acids-based inhibitor 9rIC50: 2.85-6.95 µM, Ki: 1.09 µM[9]
CB1 Inverse AgonistImidazolidine-2,4-dione1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione (23)High affinity for human CB1 receptor[10]
AntibacterialThiazolidine-2,4-dioneChlorophenylthiosemicarbazone hybridsMIC: 3.91 mg/L[5]
Antileukemic1,2,4-thiadiazolidine-3,5-dioneTDZD-8Effective at ~20 µM[11]

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound could potentially modulate several key signaling pathways. The diagram below illustrates a hypothetical mechanism of action targeting a protein kinase, a common target for such scaffolds.

G This compound This compound Target_Kinase Target_Kinase This compound->Target_Kinase Inhibition Phosphorylated_Substrate Phosphorylated_Substrate Target_Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Target_Kinase Substrate Substrate Substrate->Target_Kinase Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Biological_Response Biological_Response Downstream_Signaling->Biological_Response

Caption: Hypothetical kinase inhibition pathway for the subject compound.

For instance, some thiazolidinedione derivatives are known to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, which is a target in cancer therapy.[8] Others act as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), which is involved in autoimmune diseases.[9] The aminophenyl substitution could also confer activity towards other targets.

Key Experimental Protocols

To evaluate the potential of this compound, a series of well-established experimental protocols would be necessary. The following provides a general workflow for the synthesis and biological evaluation of such a novel compound.

General Synthesis of Imidazolidine-2,4-dione Derivatives

The synthesis of imidazolidine-2,4-dione derivatives can be achieved through various established methods. A common approach involves the reaction of an amino acid derivative with an isocyanate or isothiocyanate.[1] Another method is the Bucherer-Bergs reaction, which involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium carbonate. The synthesis of N-substituted and C5-substituted derivatives often involves multi-step reactions including acylation, cyclization, and condensation reactions.[7]

The general workflow for synthesis and characterization is depicted below:

G Starting_Materials Starting_Materials Reaction Reaction Starting_Materials->Reaction Crude_Product Crude_Product Reaction->Crude_Product Purification Purification Crude_Product->Purification Pure_Compound Pure_Compound Purification->Pure_Compound Structural_Characterization Structural_Characterization Pure_Compound->Structural_Characterization NMR NMR Structural_Characterization->NMR Mass_Spectrometry Mass_Spectrometry Structural_Characterization->Mass_Spectrometry

Caption: General workflow for the synthesis and characterization of novel compounds.

In Vitro Biological Assays

A battery of in vitro assays would be essential to determine the biological activity of the target compound.

  • Anticancer Activity: The sulforhodamine B (SRB) assay is a common method to evaluate cytotoxicity against various cancer cell lines such as HeLa (cervical cancer) and HCT-8 (colon carcinoma).[4] The IC50 value, the concentration at which 50% of cell growth is inhibited, is a key metric.

  • Enzyme Inhibition Assays: To assess the inhibitory potential against specific enzymes like LYP or kinases, biochemical assays using purified enzymes and appropriate substrates are employed. The IC50 and Ki (inhibition constant) values are determined to quantify the inhibitory potency and mode of inhibition (e.g., competitive).[9]

  • Antimicrobial Activity: The antibacterial activity can be determined using the broth microdilution method to find the minimum inhibitory concentration (MIC) against various bacterial strains.[5]

  • Receptor Binding Assays: For targets like the cannabinoid receptors, radioligand binding assays are used to determine the affinity of the compound for the receptor.[10]

The logical flow for a primary biological screening campaign is outlined below:

G Test_Compound Test_Compound Primary_Screening Primary_Screening Test_Compound->Primary_Screening Cytotoxicity_Assay Cytotoxicity_Assay Primary_Screening->Cytotoxicity_Assay Enzyme_Inhibition_Assay Enzyme_Inhibition_Assay Primary_Screening->Enzyme_Inhibition_Assay Antimicrobial_Assay Antimicrobial_Assay Primary_Screening->Antimicrobial_Assay Active_Hit Active_Hit Cytotoxicity_Assay->Active_Hit Active Inactive Inactive Cytotoxicity_Assay->Inactive Inactive Enzyme_Inhibition_Assay->Active_Hit Active Enzyme_Inhibition_Assay->Inactive Inactive Antimicrobial_Assay->Active_Hit Active Antimicrobial_Assay->Inactive Inactive Dose_Response Dose_Response Active_Hit->Dose_Response Lead_Candidate Lead_Candidate Dose_Response->Lead_Candidate

Caption: Logical workflow for in vitro biological screening.

Conclusion

While direct experimental validation for this compound is pending, the rich chemical and biological landscape of related imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives provides a strong foundation for predicting its potential therapeutic applications. The established synthetic routes and biological evaluation protocols outlined in this guide offer a clear path for future research and development of this and other novel compounds based on this versatile scaffold. The aminophenyl moiety, in particular, presents an interesting avenue for exploring new structure-activity relationships and identifying novel drug candidates for a range of diseases.

References

A Comparative Guide to the Synthesis of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and potential synthetic routes for 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione, a hydantoin derivative of interest in medicinal chemistry. The reproducibility of chemical syntheses is paramount for consistent research outcomes and scalable drug development. This document outlines detailed experimental protocols, presents quantitative data for comparison, and visualizes the synthetic workflows to aid in the selection of the most suitable method based on factors such as yield, reaction time, and reagent toxicity.

Introduction to Synthetic Strategies

The synthesis of this compound typically involves a two-step process: the formation of a hydantoin ring with a nitro-substituted phenyl group, followed by the reduction of the nitro group to the desired amine. The most common method for the initial hydantoin synthesis is the Bucherer-Bergs reaction. An alternative approach is the Urech hydantoin synthesis. For the subsequent reduction of the nitro-intermediate, catalytic hydrogenation and chemical reduction using reagents like tin(II) chloride are prevalent methods.

Comparison of Synthetic Protocols

The following table summarizes the key quantitative data for the different synthetic routes discussed in this guide. Direct comparative data for the synthesis of the target molecule is limited in publicly available literature; therefore, data from closely related syntheses are presented to provide a reasonable comparison.

Method Step Starting Materials Key Reagents Reaction Time Yield (%) Key Advantages Key Disadvantages
Bucherer-Bergs Reaction Hydantoin Formation 3-Nitroacetophenone, Potassium Cyanide, Ammonium CarbonateKCN, (NH₄)₂CO₃24 h~70% (estimated)One-pot reaction, readily available starting materials.[1][2]Use of highly toxic cyanide, long reaction times.[1]
Urech Hydantoin Synthesis Hydantoin Formation 3-Aminophenylalanine derivative, Potassium CyanateKOCN, HCl1 h 15 min34 - 89[3]Avoids highly toxic cyanide salts, shorter reaction times with microwave assistance.[3]Requires the corresponding α-amino acid precursor which may not be readily available.[3][4][5]
Catalytic Hydrogenation Nitro Group Reduction 3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione, Hydrogen gasPd/C catalyst, H₂ gas4 - 24 hHigh (typical)High yields, clean reaction with water as the only byproduct.[6][7]Requires specialized hydrogenation equipment (pressure vessel), potential for catalyst poisoning.[6]
Tin(II) Chloride Reduction Nitro Group Reduction 3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione, Tin(II) chloride dihydrateSnCl₂·2H₂O, HCl1.5 hModerate to HighRapid reaction, does not require specialized pressure equipment.[8][9][10][11]Generates tin-containing waste products which require proper disposal, work-up can be tedious.[8][9][10][11]

Experimental Protocols

Method 1: Bucherer-Bergs Reaction followed by Catalytic Hydrogenation

This is a widely used and versatile method for the synthesis of hydantoins from ketones or aldehydes.[12][13][14][15]

Step 1: Synthesis of 3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione (Bucherer-Bergs Reaction)

  • Materials: 3-Nitroacetophenone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃), Ethanol, Water, Hydrochloric Acid (HCl).

  • Procedure:

    • In a round-bottom flask, dissolve 3-nitroacetophenone (1 equivalent) in a 1:1 mixture of ethanol and water.

    • Add potassium cyanide (1.5 equivalents) and ammonium carbonate (3 equivalents).

    • Heat the mixture to 60-70°C and stir for 24 hours.[1]

    • Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 1-2 to precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain 3-(3-nitrophenyl)-5-methylimidazolidine-2,4-dione.

Step 2: Reduction of 3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione (Catalytic Hydrogenation)

  • Materials: 3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione, Palladium on Carbon (10% Pd/C), Ethanol, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve 3-(3-nitrophenyl)-5-methylimidazolidine-2,4-dione (1 equivalent) in ethanol in a pressure vessel.

    • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Pressurize the vessel with hydrogen gas (typically 3-4 atm).

    • Stir the mixture at room temperature for 4-24 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully release the hydrogen pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain this compound.

  • Expected Yield: Catalytic hydrogenation of nitroarenes typically proceeds in high yields, often exceeding 90%.[6]

Method 2: Urech Hydantoin Synthesis followed by Tin(II) Chloride Reduction

This method provides an alternative to the Bucherer-Bergs reaction, starting from an α-amino acid.[3][4][5]

Step 1: Synthesis of this compound Precursor (Urech Synthesis)

  • Materials: A suitable 3-aminophenylalanine derivative, Potassium Cyanate (KOCN), Hydrochloric Acid (HCl), Water.

  • Procedure (Microwave-assisted):

    • In a microwave reactor vial, dissolve the 3-aminophenylalanine derivative (1 equivalent) and potassium cyanate (5 equivalents) in water.[3]

    • Irradiate the mixture in a microwave reactor at 80°C for 1 hour.[3]

    • Add concentrated hydrochloric acid and irradiate at 80°C for an additional 15 minutes.[3]

    • Cool the reaction mixture, and the product, this compound, should precipitate.

    • Filter the solid, wash with cold water, and dry.

  • Expected Yield: Yields for the one-pot microwave-assisted Urech synthesis of various hydantoins range from 34% to 89%.[3]

Step 2: Reduction of 3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione (Tin(II) Chloride Reduction)

  • Materials: 3-(3-Nitrophenyl)-5-methylimidazolidine-2,4-dione, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol, Sodium Hydroxide (NaOH).

  • Procedure:

    • Dissolve 3-(3-nitrophenyl)-5-methylimidazolidine-2,4-dione (1 equivalent) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid.

    • Heat the mixture to reflux for 1.5 hours.

    • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

    • The tin salts will precipitate. Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

  • Expected Yield: This method generally provides moderate to high yields, although the work-up can sometimes be challenging.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

Bucherer_Bergs_Synthesis_Workflow cluster_0 Step 1: Hydantoin Formation cluster_1 Step 2: Nitro Reduction 3_Nitroacetophenone 3-Nitroacetophenone Reagents_1 KCN, (NH4)2CO3 Ethanol/Water, 60-70°C, 24h 3_Nitroacetophenone->Reagents_1 Nitro_Hydantoin 3-(3-Nitrophenyl)-5- methylimidazolidine-2,4-dione Reagents_1->Nitro_Hydantoin Nitro_Hydantoin_2 3-(3-Nitrophenyl)-5- methylimidazolidine-2,4-dione Reagents_2 H2, Pd/C Ethanol, RT, 4-24h Amino_Hydantoin 3-(3-Aminophenyl)-5- methylimidazolidine-2,4-dione Reagents_2->Amino_Hydantoin Nitro_Hydantoin_2->Reagents_2

Caption: Workflow for the Bucherer-Bergs synthesis followed by catalytic hydrogenation.

Urech_Synthesis_Workflow cluster_0 Step 1: Hydantoin Formation (One-Pot) Amino_Acid 3-Aminophenylalanine Derivative Reagents_1 1. KOCN, H2O, MW, 80°C, 1h 2. conc. HCl, MW, 80°C, 15min Amino_Acid->Reagents_1 Amino_Hydantoin_Urech 3-(3-Aminophenyl)-5- methylimidazolidine-2,4-dione Reagents_1->Amino_Hydantoin_Urech

Caption: Workflow for the one-pot Urech hydantoin synthesis.

Conclusion

The choice of synthetic route for this compound will depend on the specific requirements of the research or development project. The Bucherer-Bergs reaction followed by catalytic hydrogenation is a classical and reliable method, particularly suitable for large-scale synthesis due to the high yields of the reduction step. However, the use of highly toxic cyanide in the first step is a significant drawback.

The Urech hydantoin synthesis offers a potentially safer and faster alternative for the hydantoin ring formation, especially with microwave assistance.[3] If the required α-amino acid is readily available, this one-pot method can be highly efficient. For the reduction step, tin(II) chloride provides a rapid and convenient alternative to catalytic hydrogenation, avoiding the need for specialized pressure equipment. However, the stoichiometric use of a heavy metal reagent necessitates careful waste management.

Researchers should carefully consider the trade-offs between yield, reaction time, reagent toxicity, and equipment availability when selecting a synthetic protocol. The information provided in this guide serves as a starting point for the development of a robust and reproducible synthesis of this compound.

References

In Vivo Validation of Aromatic Amine Imidazolidinedione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo activity of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione and its close structural analog, Aminoglutethimide. Due to the limited availability of specific in vivo data for this compound, this guide will leverage the extensive research on Aminoglutethimide to provide a framework for potential experimental validation and to draw parallels in biological activity.

Introduction to Aromatic Amine Dione Derivatives

Heterocyclic compounds incorporating an aromatic amine and a dione moiety, such as imidazolidine-2,4-diones, are of significant interest in medicinal chemistry. These scaffolds are present in a variety of biologically active molecules. While a broad range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects have been reported for imidazolidine derivatives, this guide will focus on the endocrine-related activities exemplified by Aminoglutethimide.[1][2][3]

Aminoglutethimide, chemically (RS)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione, serves as a crucial reference compound. It is a well-established inhibitor of steroid biosynthesis and has been used in the treatment of Cushing's syndrome and hormone-dependent cancers.[4][5][6] Its mechanism of action and in vivo effects are well-documented, providing a solid foundation for comparing and predicting the activity of novel analogs like this compound.

Comparative Analysis: this compound vs. Aminoglutethimide

FeatureThis compoundAminoglutethimide
Core Structure Imidazolidine-2,4-dionePiperidine-2,6-dione
Key Substituents 3-Aminophenyl, 5-Methyl4-Aminophenyl, 3-Ethyl
Primary Mechanism of Action Not definitively established.Inhibition of steroidogenesis via aromatase and cholesterol side-chain cleavage enzyme (P450scc) inhibition.[4][5]
Established In Vivo Activity Data not readily available.Potent suppression of estrogen production in vivo.[7][8] Used in the treatment of breast cancer and Cushing's syndrome.[4]

In Vivo Validation of Aminoglutethimide Activity: A Framework

The following sections detail the established in vivo activity of Aminoglutethimide, which can serve as a blueprint for designing validation studies for this compound.

Mechanism of Action: Inhibition of Steroidogenesis

Aminoglutethimide exerts its effects by inhibiting key enzymes in the steroid biosynthesis pathway.[4][5] Primarily, it blocks aromatase (CYP19A1), which is responsible for converting androgens to estrogens, and the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1), the rate-limiting step in the synthesis of all steroid hormones from cholesterol.[4][9] This dual inhibition leads to a significant reduction in the production of adrenal corticosteroids, androgens, and estrogens.[6]

cluster_steroidogenesis Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc (CYP11A1) Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Aromatase (CYP19A1) Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) Aminoglutethimide Aminoglutethimide P450scc\n(CYP11A1) P450scc (CYP11A1) Aminoglutethimide->P450scc\n(CYP11A1) Inhibits Aromatase\n(CYP19A1) Aromatase (CYP19A1) Aminoglutethimide->Aromatase\n(CYP19A1) Inhibits

Caption: Aminoglutethimide's inhibitory action on steroidogenesis.
Experimental Protocols for In Vivo Assessment

The following are generalized protocols based on studies of Aminoglutethimide and other aromatase inhibitors, which could be adapted for this compound.

1. Hormone-Dependent Tumor Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of the test compound in a hormone-sensitive cancer model.

  • Animal Model: Ovariectomized female immunodeficient mice (e.g., BALB/c nude).

  • Tumor Induction: Subcutaneous implantation of hormone-dependent breast cancer cells (e.g., MCF-7).

  • Treatment: Once tumors are established, animals are randomized into vehicle control, positive control (e.g., Aminoglutethimide or Letrozole), and test compound groups. Compounds are administered daily via oral gavage or other appropriate route.

  • Endpoints:

    • Tumor volume measurement (e.g., twice weekly).

    • Body weight monitoring.

    • At study termination: tumor weight, plasma hormone levels (e.g., estradiol), and biomarker analysis of tumor tissue (e.g., proliferation markers like Ki-67).

start Ovariectomized Nude Mice implant Implant MCF-7 Cells start->implant tumor Tumor Growth (to ~150-200 mm³) implant->tumor randomize Randomize into Treatment Groups tumor->randomize vehicle Vehicle Control randomize->vehicle positive Positive Control (e.g., Aminoglutethimide) randomize->positive test Test Compound randomize->test treat Daily Treatment vehicle->treat positive->treat test->treat monitor Monitor Tumor Volume & Body Weight treat->monitor end Endpoint Analysis: Tumor Weight, Hormone Levels, Biomarkers monitor->end

Caption: Workflow for a hormone-dependent tumor xenograft study.

2. Pharmacodynamic Study of Hormone Suppression

  • Objective: To determine the effect of the test compound on circulating hormone levels.

  • Animal Model: Mature female rats or postmenopausal monkey models.

  • Treatment: Single or multiple doses of the test compound are administered.

  • Sample Collection: Blood samples are collected at various time points post-dosing.

  • Analysis: Plasma concentrations of relevant hormones (e.g., estradiol, estrone, testosterone, androstenedione) are quantified using methods like LC-MS/MS or ELISA.

  • Endpoints:

    • Percent reduction in hormone levels compared to baseline or vehicle-treated controls.

    • Dose-response relationship for hormone suppression.

    • Duration of hormone suppression.

Quantitative Data from Aminoglutethimide Studies

The following table summarizes representative in vivo data for Aminoglutethimide, highlighting its potent effects on aromatase inhibition and hormone suppression.

ParameterSpeciesDosageEffectReference
Peripheral Aromatase InhibitionPostmenopausal Women1000 mg/day95-98% inhibition[7][8]
Circulating Estradiol LevelsMen and Postmenopausal Women250 mg q.i.d.58-76% decrease[4]
Ovarian Vein Estradiol ConcentrationPMSG-primed Rats1.25 mg/kg35% inhibition[10]
Tumor Growth Inhibition (DMBA-induced)Ovariectomized RatsNot specifiedSignificant inhibition of testosterone-stimulated tumor growth[10]

Conclusion

While direct in vivo validation data for this compound is not currently available in the public domain, the extensive research on its structural analog, Aminoglutethimide, provides a robust framework for its evaluation. The shared structural motifs suggest that this compound may also exhibit activity as a steroidogenesis inhibitor. The experimental protocols and comparative data presented in this guide offer a clear path for researchers to validate the in vivo activity of this and other novel imidazolidinedione derivatives. Future studies employing hormone-dependent cancer models and pharmacodynamic assessments of hormone levels will be crucial in elucidating the therapeutic potential of this class of compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. If working with powders or in a situation where dust or aerosols may be generated, respiratory protection is advised.

  • Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Management: In the event of a spill, avoid generating dust. For liquid spills, use an inert absorbent material. For solid spills, carefully collect the material and place it in a designated, sealed container for disposal.[2] Ensure the spill area is thoroughly cleaned and decontaminated.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste.[3] Never dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Classification:

    • Characterize the waste. Determine if it is contaminated with other substances.

    • Based on available data for similar compounds, this chemical should be treated as hazardous waste.[3]

  • Containerization and Labeling:

    • Use a dedicated, properly sealed, and chemically compatible container for the waste.

    • Clearly label the container with the full chemical name: "Waste this compound," the approximate quantity, and any known hazard symbols (e.g., "Harmful," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[4]

    • Provide them with all necessary information about the waste, including its composition and any associated hazards.

Quantitative Data Summary

The following table summarizes typical data found in a Safety Data Sheet for compounds structurally similar to this compound. This information is crucial for a comprehensive risk assessment.

PropertyTypical Value/InformationSignificance for Disposal
Physical State Solid (powder/crystals)Dictates handling procedures to avoid dust inhalation.
GHS Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[1]Informs the necessary PPE and handling precautions to prevent exposure.
GHS Precautionary Statements P261, P280, P305+P351+P338 (Avoid breathing dust, Wear protective gloves/eye protection, IF IN EYES: Rinse cautiously with water)[5]Provides specific instructions for safe handling and emergency response.
Disposal Considerations P501 (Dispose of contents/container in accordance with local/regional/national/international regulations)[1][5]Emphasizes the legal requirement to use approved hazardous waste disposal channels.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound consult_sds Consult Manufacturer's Safety Data Sheet (SDS) start->consult_sds wear_ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat consult_sds->wear_ppe work_in_hood Work in a Chemical Fume Hood wear_ppe->work_in_hood is_waste_pure Is the waste pure or in solution? work_in_hood->is_waste_pure pure_waste Containerize Pure Waste is_waste_pure->pure_waste Pure solution_waste Containerize Solution Waste is_waste_pure->solution_waste Solution label_container Label Container Clearly: - Chemical Name - Hazards - Quantity pure_waste->label_container solution_waste->label_container store_waste Store in Designated Hazardous Waste Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal Workflow for this compound

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Comprehensive Safety and Handling Protocol for 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

Based on safety data for structurally similar compounds, this compound is anticipated to be a flammable liquid and may cause skin irritation, serious eye irritation, and respiratory irritation.[1] The following personal protective equipment is mandatory to minimize exposure and ensure safety.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are preferred. Two pairs of chemotherapy gloves meeting ASTM International standard D6978 may be necessary depending on the risk assessment.[2]
Eyes/Face Safety goggles and/or face shieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
Body Flame-retardant antistatic protective clothingA disposable gown made of polyethylene-coated polypropylene or other laminate materials with demonstrated resistance to permeability by hazardous products is recommended.[2] Cloth lab coats are not suitable.
Respiratory RespiratorRequired when vapors or aerosols are generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Head/Feet Disposable coversHead, hair (including facial hair), and shoe covers should be used as needed based on the risk assessment.[2]

Operational Procedures for Safe Handling

Adherence to the following step-by-step procedures is critical for the safe handling of this compound.

Preparation and Handling
  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[1][3]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[1][4] Use only non-sparking tools and explosion-proof electrical equipment.[1][3][4]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Personal Protective Equipment (PPE): Before handling, don all required PPE as specified in Table 1.

  • Handling: Avoid breathing mist or vapors.[1] Do not eat, drink, or smoke when using this product.[5]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3][5]

  • Conditions: Store away from heat and sources of ignition.[1] Some related compounds require storage in a locked-up area accessible only to authorized personnel.[6]

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet B Don Appropriate PPE A->B C Work in Fume Hood B->C D Ground Equipment C->D E Dispense Chemical D->E F Decontaminate Work Area E->F G Doff PPE F->G H Wash Hands Thoroughly G->H I Segregate Waste J Dispose via Approved Channels I->J

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures and Disposal

First Aid Measures

Table 2: First Aid Procedures

Exposure RouteAction
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] If skin irritation occurs, get medical advice/attention.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] Call an ophthalmologist.[1]
Ingestion Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician.[1]
Spill and Leak Procedures
  • Personal Precautions: Remove all sources of ignition and take precautionary measures against static discharge.[4]

  • Containment: Soak up with inert absorbent material (e.g., Chemizorb®).[1]

  • Cleanup: Keep in suitable, closed containers for disposal. Clean the affected area thoroughly.

Disposal Plan

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[4] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.